Copper;oxotin
Description
Structure
2D Structure
Properties
CAS No. |
149887-77-4 |
|---|---|
Molecular Formula |
CuOSn |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
copper;oxotin |
InChI |
InChI=1S/Cu.O.Sn |
InChI Key |
HOFIJBMBYYEBNM-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Cu] |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Copper Tin Oxide Architectures
Solution-Based Approaches
Solution-based methods offer a versatile and cost-effective route to producing copper-tin oxide materials with controlled morphologies and compositions. These techniques, which involve the chemical transformation of precursors in a liquid phase, are particularly well-suited for creating complex nanostructures.
Sol-Gel Synthesis Protocols
The sol-gel process is a widely utilized wet-chemical technique for fabricating metal oxides from molecular precursors. diva-portal.orgrsc.org It involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase. This method allows for a high degree of homogeneity and purity at relatively low processing temperatures. diva-portal.orgresearchgate.net The process generally involves several stages: hydrolysis, condensation, gelation, aging, drying, and an optional calcination step to enhance crystallinity. rsc.org
The selection of precursors and the control of reaction conditions are critical in determining the final properties of the copper-tin oxide material. Common precursors include metal salts and metal alkoxides.
For tin oxide, tin (II) chloride dihydrate (SnCl₂·2H₂O) and tin (IV) chloride pentahydrate (SnCl₄·5H₂O) are frequently used. mdpi.comscirp.org For instance, tin oxide thin films can be synthesized using SnCl₂·2H₂O as the precursor in a solvent like absolute ethanol. scirp.org The hydrolysis reaction, essential for forming the Sn-O bonds, is often accelerated by adding an acid catalyst, such as a few drops of hydrochloric acid (HCl), to achieve a clear, homogeneous solution. scirp.org In other protocols, SnCl₄·5H₂O is used with solvents like 2-methoxyethanol (B45455) and monoethanolamine. researchgate.net
Copper precursors are typically copper salts, with copper(II) acetate (B1210297) monohydrate [Cu(CH₃COO)₂·H₂O] and copper(II) chloride (CuCl₂) being common choices. mdpi.comscirp.org In a typical synthesis of copper-doped tin oxide films, the tin and copper precursors are dissolved simultaneously in the solvent. scirp.org For example, copper nitrate (B79036) trihydrate has also been used as a copper source. malayajournal.org
The reaction conditions, including temperature, stirring time, and subsequent heat treatment, are meticulously controlled. A typical sol-gel preparation might involve stirring the precursor solution at an elevated temperature (e.g., 70°C for 2.5 hours) to promote the necessary chemical reactions. scirp.org After deposition, such as by dip-coating, the films are often dried and then annealed at high temperatures (e.g., 550°C) to crystallize the material and remove residual organics. scirp.org Non-hydrolytic sol-gel routes, which use oxygen donors like alcohols instead of water, offer an alternative pathway, allowing for reaction control at an atomic scale and yielding highly homogeneous products. mdpi.comacs.org
Table 1: Examples of Precursors and Conditions in Sol-Gel Synthesis of Copper-Tin Oxide
| Target Material | Tin Precursor | Copper Precursor | Solvent(s) | Catalyst/Additive | Annealing Temperature (°C) |
| Cu-doped SnO₂ Thin Films | Tin (II) chloride dihydrate (SnCl₂·2H₂O) | Copper (II) acetate monohydrate [Cu(CH₃COO)₂·H₂O] | Absolute Ethanol | Hydrochloric Acid (HCl) | 550 |
| SnO₂:Ag Thin Films | Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) | Silver Nitrate (AgNO₃) | 2-methoxyethanol, Monoethanolamine | - | Not specified |
| CuO Thin Films | - | Copper Nitrate | Not specified | - | Not specified |
| CuSn(OH)₆ | Copper (II) chloride dihydrate (CuCl₂·2H₂O) | Tin (II) chloride dihydrate (SnCl₂·2H₂O) | De-ionised water | Ammonium (B1175870) hydroxide (B78521) | Not applicable |
This table provides illustrative examples and is not exhaustive.
The concentration of copper as a dopant in the tin oxide matrix significantly influences the material's structural, optical, and electrical properties. By carefully controlling the atomic percentage (at%) of the dopant in the precursor solution, these properties can be tailored for specific applications.
Studies on tin-doped copper oxide (CuO) films have shown that increasing the Sn doping concentration can lead to a decrease in crystallite size. mdpi.com This is often attributed to lattice distortions caused by the size difference between the host (Cu²⁺) and dopant (Sn⁴⁺) ions. researchgate.net Conversely, in copper-doped tin sulfide (B99878) (SnS) films, crystallinity improved with up to 4% Cu doping, but deteriorated at higher concentrations. researchgate.net
The optical band gap is another critical property affected by doping. For copper-doped tin oxide films, the band gap energy has been observed to both increase and decrease depending on the doping level and synthesis conditions. scirp.orguobaghdad.edu.iq For instance, in one study, the band gap of Cu-doped SnO₂ films ranged from 3.80 to 3.92 eV. scirp.org In another, the band gap of SnS films decreased from 1.46 eV to 1.37 eV with 4% Cu doping. researchgate.net
Electrical conductivity is also highly sensitive to the dopant concentration. For multi-layered tin-doped CuO films, a 1.5 at% Sn concentration yielded optimal conductivity. mdpi.com In another case, low concentrations of copper doping (≤ 2 wt.%) in SnO₂ films improved optical transmission, while higher concentrations (> 2 wt.%) enhanced electrical conductivity. researchgate.net
Table 2: Effect of Doping Concentration on Material Properties (Illustrative Examples)
| Host Material | Dopant | Doping Concentration | Effect on Crystallite Size | Effect on Band Gap (eV) | Effect on Electrical Conductivity | Reference |
| CuO | Sn | 0.0 - 3.0 at% | Decreased with increased doping | Decreased from 2.00 to 1.95 | Increased up to 1.5 at%, then varied | mdpi.com |
| SnO₂ | Cu | 0, 3, 6% | Increased specific surface area | Increased from 3.80 to 3.92 | Not detailed | scirp.org |
| SnS | Cu | up to 4% | Improved crystallinity | Decreased from 1.46 to 1.37 | Resistivity dropped from 10⁵ to 10³ Ω-cm | researchgate.net |
| SnO₂ | Cu | up to 4 wt.% | Not detailed | Not detailed | Decreased up to 3%, increased at 4% | researchgate.net |
Co-precipitation Techniques
Co-precipitation is a straightforward and effective method for synthesizing multicomponent oxide nanoparticles. malayajournal.orgresearchgate.net It involves the simultaneous precipitation of two or more cations from a common solution through the addition of a precipitating agent. acs.orgchalcogen.ro This technique can produce highly homogeneous materials because the precursors are mixed at the atomic level.
In a typical synthesis of copper-tin materials, aqueous solutions of a copper salt, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or copper(II) chloride dihydrate (CuCl₂·2H₂O), and a tin salt, like tin(IV) chloride pentahydrate (SnCl₄·5H₂O), are mixed. mdpi.comresearchgate.net A precipitating agent, commonly a base like sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), is then added to the solution. mdpi.comacs.org This causes the metal hydroxides or carbonates to precipitate out of the solution. The resulting precipitate is then filtered, washed to remove impurities, and often calcined (heated at high temperature) to convert the precursors into the final oxide form. researchgate.net For example, copper tin hydroxide (CuSn(OH)₆) nanoparticles have been synthesized by co-precipitating CuCl₂·2H₂O and SnCl₂·2H₂O with ammonium hydroxide. researchgate.net
Photo Irradiation Methods
Photo irradiation offers a novel, non-thermal pathway for the synthesis of metal oxide nanoparticles. This method utilizes light energy to drive the chemical reactions, which can lead to the formation of unique nanostructures. researchgate.netuomustansiriyah.edu.iq
In the synthesis of copper tin oxide (Cu-SnO₃) nanocomposites, a solution containing precursor materials is irradiated using a photocell. researchgate.netuomustansiriyah.edu.iq The process often involves cooling the solution during irradiation (e.g., to 5°C) to control the reaction kinetics. uomustansiriyah.edu.iq Following irradiation, a precipitating agent like sodium hydroxide is added to form the desired compound. The product is then isolated through centrifugation, washed, dried, and calcined at a specific temperature (e.g., 450°C) to obtain the final crystalline nanoparticles. researchgate.netuomustansiriyah.edu.iq This method has been shown to produce spherical and semi-spherical nanoparticles with crystallite sizes in the range of 8.2 to 43 nm. uomustansiriyah.edu.iq The use of light can influence the particle size and morphology, offering another level of control over the material's properties. rsc.org
Vapor-Phase and Thin Film Deposition Techniques
Vapor-phase deposition techniques involve the transport of precursor materials in the vapor state to a substrate, where they react or condense to form a thin film. These methods are essential for applications requiring high-purity, uniform coatings, such as in microelectronics and sensors. myu-group.co.jpaimspress.com
Common vapor-phase techniques for metal oxides include Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD) methods like sputtering and thermal evaporation, and electrodeposition. aimspress.comchalcogen.ro
Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate surface to form a solid film. aimspress.comacs.org For instance, SnO₂ films can be deposited via Atmospheric Pressure CVD (APCVD) using precursors like SnCl₄. aimspress.com
Sputtering , a PVD technique, involves bombarding a target material (the source) with energetic ions, which causes atoms from the target to be ejected and deposited onto a substrate. aimspress.com
Electrodeposition is a solution-based technique but is often used for thin film deposition. It uses an electric current to reduce dissolved metal cations to form a coherent metal or metal oxide coating on an electrode. chalcogen.roaip.org This technique is cost-effective and allows for deposition on large areas. For copper-tin-sulfide (CTS) films, a two-electrode electrochemical cell can be used to deposit stacked layers of copper and tin, which are subsequently sulfurized at high temperatures (e.g., 500-550°C) to form the final CTS film. chalcogen.ro The properties of the film can be controlled by adjusting parameters like pH, temperature, and deposition potential. chalcogen.ro
Magnetron Sputtering Methods
Novel and Emerging Synthesis Strategies
Researchers are continuously exploring new methods to synthesize copper-tin oxide nanoparticles and structures with unique properties. These novel strategies often offer advantages in terms of simplicity, cost-effectiveness, or the ability to produce previously unattainable morphologies.
A novel approach for synthesizing copper-tin oxide nanoparticles involves creating an electrical discharge between electrodes in an aqueous medium. upb.ro In this method, thin wires, which can be made of copper or a combination of copper and tin, are used as electrodes. upb.ro A high-power DC supply generates an electric arc that vaporizes the electrode material into the surrounding liquid, where it reacts and forms nanoparticles. upb.ro
This technique has been successfully used to produce nanoparticles with mean particle sizes ranging from 24 to 40 nm. upb.ro The experimental conditions, such as the thickness of the wires and the electrical parameters, can be adjusted to control the size and phase composition of the synthesized particles. upb.ro X-ray diffraction (XRD) analysis of the products confirms the presence of copper, copper oxide, and tin oxide phases. upb.ro This method is notable for its relative simplicity and potential for scaling up nanoparticle production.
Spontaneous Exchange Reactions
Spontaneous exchange reactions offer a powerful route for the formation of copper-tin oxide nanostructures, often at a solid-liquid or solid-gas interface. This method leverages the difference in electrochemical potentials between species to drive the replacement of one component with another, leading to the formation of new phases.
A notable application of this technique is in the creation of catalysts for the electroreduction of carbon dioxide. Researchers have developed a copper/tin-oxide catalyst where a tin-rich oxide surface is formed through a spontaneous exchange reaction between sputtered tin and a copper oxide substrate. nih.govrepec.org In this process, a thin layer of tin is physically deposited onto a pre-existing copper oxide film. The inherent electrochemical potential difference drives the exchange, forming a stable tin oxide surface layer integrated with the copper sub-structure. nih.gov This method is advantageous as it allows for the formation of tin-rich surfaces that exhibit excellent performance in converting CO2 to carbon monoxide, achieving a Faradaic efficiency of up to 98.9%. nih.gov
Another form of this method is the flux-mediated cation exchange, which has been used to synthesize metastable, p-type Cu(I)-based oxides like Cu₂SnO₃. researchgate.netchemrxiv.org In this approach, a layered precursor, such as Li₂SnO₃, is reacted with a copper(I) chloride (CuCl) flux at relatively low temperatures (e.g., ~475°C). researchgate.net The lithium ions in the precursor are spontaneously exchanged for copper ions from the flux, a process driven by thermodynamics. researchgate.netchemrxiv.org This topotactic transformation preserves the layered structure of the precursor while altering its composition to yield the desired copper stannate phase. researchgate.net
Table 1: Research Findings for Spontaneous Exchange Synthesis
| Precursor Materials | Reaction Conditions | Resulting Product | Key Finding | Reference |
|---|---|---|---|---|
| Sputtered Tin, Copper Oxide | Spontaneous exchange | Tin-rich Copper/Tin-Oxide | Creates a highly selective catalyst for CO₂ electroreduction. nih.gov | nih.govrepec.org |
Nanocasting with Mesoporous Templates (e.g., KIT-6 silica)
Nanocasting is a versatile technique for creating nanostructured materials with high surface areas and controlled porosity by using a rigid, ordered porous material as a hard template. doria.fi Mesoporous silica (B1680970), particularly KIT-6 with its bicontinuous cubic Ia3d structure, is a favored template for synthesizing copper-tin oxide nanostructures. umich.eduumich.eduhku.hk
The process involves several key steps:
Template Synthesis : A KIT-6 silica template is first prepared. This typically involves the self-assembly of a surfactant (like Pluronic P123) in an acidic aqueous solution, followed by the addition of a silica source (like tetraethyl orthosilicate, TEOS) and a co-solvent (like butanol). umich.eduacs.org The mixture is aged and then calcined to remove the surfactant, leaving behind a porous silica structure. umich.edu
Infiltration : The pores of the KIT-6 template are filled with a solution containing the metal precursors. For copper-tin oxide, this is typically a solution of copper and tin salts, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and tin(IV) chloride pentahydrate (SnCl₄·5H₂O), dissolved in a solvent like ethanol. umich.edu The mixture is stirred and heated to evaporate the solvent, leaving the precursors deposited within the silica pores. umich.edu
Conversion : The precursor-filled template is calcined at a specific temperature (e.g., 300-550°C). This step decomposes the precursors into their respective oxides, forming a copper-tin oxide/silica composite. umich.eduumich.edu The calcination temperature is a critical parameter that influences the final properties of the material. umich.edu
Template Removal : The silica template is selectively etched away, usually with a sodium hydroxide (NaOH) or hydrofluoric acid (HF) solution, to release the freestanding mesoporous copper-tin oxide replica. doria.fiumich.edu
This nanocasting method successfully produces mesoporous, high-surface-area Cu-Sn mixed-oxide nanorods. umich.eduumich.edu Research has shown that copper cations can be incorporated into the crystal lattice of rutile SnO₂, forming a solid solution. umich.edu The resulting nanorods, particularly those calcined at 400°C, exhibit significantly high catalytic activity for CO oxidation, even surpassing that of a 1% Pd/SnO₂ catalyst. umich.eduumich.edu
Table 2: Nanocasting Synthesis Parameters and Results for Cu-Sn Oxide
| Template | Precursors | Calcination Temp. | Resulting Morphology | Key Property | Reference |
|---|---|---|---|---|---|
| KIT-6 silica | Cu(NO₃)₂·3H₂O, SnCl₄·5H₂O | 300°C | Mesoporous nanorods | High surface area | umich.edu |
| KIT-6 silica | Cu(NO₃)₂·3H₂O, SnCl₄·5H₂O | 400°C | Mesoporous nanorods | Highest catalytic activity for CO oxidation | umich.eduumich.edu |
Pulse Plating from Stannate Baths
Pulse plating is an advanced electrodeposition technique that utilizes a pulsed current or potential instead of a direct current (DC). This method offers superior control over the deposit's microstructure, morphology, and properties. mdpi.comresearchgate.net For the synthesis of copper-tin oxide, this would typically involve the co-deposition of copper and tin from an alkaline stannate bath, followed by an oxidation step, or the direct plating of a tin layer onto a copper substrate which is then oxidized.
Alkaline stannate baths are favored for their environmental friendliness and high throwing power. researchgate.net A typical bath for tin plating is composed of sodium stannate (Na₂SnO₃·3H₂O) and sodium hydroxide (NaOH). mdpi.comresearchgate.net For co-deposition, a source of copper would be added to this formulation. The pulse plating process involves alternating between a high instantaneous current density (on-time) and a zero-current period (off-time). researchgate.net This cycle promotes the nucleation of new grains, leading to a finer-grained and more uniform deposit compared to conventional DC plating. mdpi.comresearchgate.net
Key parameters that are controlled during pulse plating include:
Current Density : Affects the deposition rate and morphology. Studies on pure tin have shown that morphology improves with increasing current density up to a certain point (e.g., 15 mA/cm²), beyond which the deposition rate may decrease. mdpi.comresearchgate.netdntb.gov.ua
Temperature : Influences the conductivity of the solution and the brightness of the resulting plate. sinteredfilter.net
Duty Cycle & Frequency : The ratio of on-time to the total pulse period (duty cycle) and the number of cycles per second (frequency) are crucial for controlling the deposit's microstructure. researchgate.net
Research on pure tin coatings from stannate baths shows that pulse plating can produce smooth, shiny coatings with a maximum plating rate of 18–27 μm/h at an optimal current density of 15 mA/cm². mdpi.comresearchgate.net These refined microstructures can lead to enhanced properties like solderability. mdpi.comresearchgate.net The principles are directly applicable to the creation of copper-tin alloy films, which can then be thermally oxidized to form copper-tin oxide architectures.
Table 3: Typical Parameters for Pulse Plating from Stannate Baths
| Bath Composition | Parameter | Typical Range | Effect on Deposit | Reference |
|---|---|---|---|---|
| Sodium Stannate, Sodium Hydroxide | Current Density | 5–25 mA/cm² | Regulates deposition rate and surface morphology. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Sodium Stannate, Sodium Hydroxide | Temperature | 20-60°C | Affects solution conductivity and deposit brightness. sinteredfilter.net | sinteredfilter.net |
In Situ Synthesis of Nanoparticles
One innovative in situ strategy involves the use of Metal-Organic Frameworks (MOFs) as precursors. acs.org For instance, Cu/Cu-Oxide nanoparticles can be confined within a carbon tube (CT) through the controlled thermolysis of a specially prepared Cu-MOF precursor. The process involves first synthesizing a Cu-MOF with a specific hexagonal rod morphology, which then undergoes controlled heating at different temperatures. This heat treatment decomposes the organic linker into a carbonaceous matrix while simultaneously reducing the copper ions to form Cu and Cu-oxide nanoparticles directly inside the newly formed carbon tube. acs.org This method prevents the agglomeration of the nanoparticles and creates a compact heterostructure with high photocatalytic efficiency. acs.org
Another common in situ method is chemical co-precipitation. scientific.netresearchgate.net In this technique, soluble precursors of copper and tin, such as copper(II) nitrate and tin(IV) chloride, are mixed in a solution. A precipitating agent, like ammonia (B1221849) solution (NH₃·H₂O), is then added, causing the simultaneous precipitation of a mixed hydroxide precursor, such as CuSn(OH)₆. scientific.net This precursor is then washed, dried, and calcined to yield amorphous or crystalline copper-tin oxide nanoparticles. The particle size of the resulting material can be very small, with amorphous CuSnO₃ particles averaging around 70 nm. scientific.net This method is valued for its simplicity and scalability. upc.edu
Table 4: Comparison of In Situ Synthesis Methods for Copper-Tin Oxide Nanoparticles
| Method | Precursors | Key Process | Resulting Architecture | Advantage | Reference |
|---|---|---|---|---|---|
| MOF-derived | Cu-MOF with hexagonal rod structure | Controlled thermolysis | Cu/Cu-Oxide nanoparticles confined in a carbon tube (CUO-iCT). acs.org | Prevents aggregation; creates a compact heterostructure. acs.org | acs.org |
| Chemical Co-precipitation | Cu(NO₃)₂, SnCl₄, NH₃·H₂O | Simultaneous precipitation and subsequent calcination | Amorphous CuSnO₃ nanoparticles (~70 nm). scientific.net | Simple, scalable, produces small nanoparticles. scientific.netupc.edu | scientific.net |
Advanced Structural and Morphological Characterization of Copper Tin Oxides
Crystalline Structure and Phase Analysis
The arrangement of atoms within the copper-tin oxide material dictates its fundamental properties. Phase analysis is crucial for identifying the distinct crystalline compounds present, which can be a combination of tin oxides and copper oxides, or a doped lattice structure.
X-ray Diffraction (XRD) is a primary and powerful technique used to investigate the crystalline structure of copper-tin oxide materials. By analyzing the diffraction pattern produced when X-rays interact with the material, researchers can identify the crystal phases, determine the size of the crystallites, and calculate the lattice parameters.
XRD patterns of copper-tin oxide compounds frequently reveal a polycrystalline nature, often consisting of multiple phases. The specific phases identified depend on the synthesis method and the relative concentrations of copper and tin.
Tetragonal Rutile Structure: The most commonly identified phase for the tin oxide component is the tetragonal rutile structure (space group P42/mnm). ias.ac.iniieta.org This structure is consistently reported in studies involving pure and copper-doped tin oxide nanoparticles and thin films. sphinxsai.comresearchgate.netaimspress.com The diffraction peaks corresponding to this phase are indexed to specific crystallographic planes, confirming its presence. chalcogen.ro
Copper and Copper Oxide Phases: Depending on the preparation conditions, copper can exist in various forms. XRD analysis has confirmed the presence of face-centered cubic (FCC) metallic nano copper (Cu). d-nb.info More frequently, copper oxide phases are detected, including monoclinic Copper(II) Oxide (CuO) and cubic Copper(I) Oxide (Cu₂O), also known as cuprite (B1143424). d-nb.infonih.govjacsdirectory.comdovepress.com In some mixed-oxide systems, diffraction patterns show reflections from both the tetragonal SnO₂ and monoclinic CuO phases simultaneously. nih.gov
Other Structures: While less common for the direct copper-tin oxide system, related transparent conducting oxides can exhibit other structures like the cubic bixbyite structure, as seen in Indium Tin Oxide. depaul.edu The synthesis of complex perovskite structures containing copper and tin is also a subject of materials research. The absence of secondary peaks from phases like CuO in XRD patterns can indicate the successful incorporation of copper ions into the host SnO₂ lattice. researchgate.net
| Compound/Phase | Crystal System | Commonly Observed In | Reference |
|---|---|---|---|
| Tin Oxide (SnO₂) | Tetragonal (Rutile) | Pure and Cu-doped SnO₂ nanoparticles and thin films | ias.ac.iniieta.orgsphinxsai.comchalcogen.ro |
| Copper(II) Oxide (CuO) | Monoclinic | Mixed copper-tin oxide systems | nih.govjacsdirectory.comdovepress.com |
| Copper(I) Oxide (Cu₂O) | Cubic (Cuprite) | Reduced copper-tin oxide systems | d-nb.info |
| Copper (Cu) | Face-Centered Cubic (FCC) | Systems prepared under reducing conditions | d-nb.info |
The average size of the crystallites (D) in the nanostructured copper-tin oxide material is a critical parameter influencing its properties. The Debye-Scherrer formula is a widely used method to estimate this size from the broadening of XRD peaks. ias.ac.insphinxsai.comscholarena.com
Debye-Scherrer Formula: D = Kλ / (β cosθ)
Where:
D is the mean crystallite size.
K is the dimensionless shape factor, typically valued at ~0.9. scholarena.com
λ is the wavelength of the X-rays used (e.g., 1.5406 Å for Cu Kα radiation). ias.ac.in
β is the full width at half maximum (FWHM) of the diffraction peak, measured in radians.
θ is the Bragg diffraction angle.
Studies have shown that doping SnO₂ with copper often leads to a reduction in the crystallite size. iieta.orgmdpi.com This decrease is attributed to the strain introduced into the crystal lattice by the dopant ions, which can hinder the growth of crystals. mdpi.com However, the effect can vary; some research indicates that crystallite size may increase with copper doping, while other studies report fluctuations depending on the doping concentration. ias.ac.inresearchgate.net
| Material System | Observation | Reference |
|---|---|---|
| Cu-doped SnO₂ | Crystallite size decreases with increasing copper amount. | iieta.orgmdpi.com |
| Cu-doped SnO₂ (x=0 to 0.30) | Average crystallite size increased from 53 to 80 nm. | ias.ac.in |
| Sn₁₋ₓCuₓO₂ (x=0.00 to 0.04) | Average particle size decreased with increasing Cu concentration. | sphinxsai.com |
| Gd-doped SnO₂-CuO | Crystallite size increased from 15 nm (pure) to 18 nm (doped). | jacsdirectory.com |
XRD analysis allows for the precise calculation of lattice parameters (the dimensions of the unit cell) and the assignment of Miller indices (hkl) to each diffraction peak, which describe the orientation of the crystal planes. For the tetragonal structure of SnO₂, the lattice parameters are 'a' and 'c'. chalcogen.ro Analysis of these parameters provides further evidence of structural changes upon doping. ias.ac.insphinxsai.com
The Miller indices for the prominent diffraction peaks in copper-tin oxide systems are used to identify the crystal structure based on standard diffraction data cards (e.g., JCPDS No. 41-1445 for tetragonal SnO₂). researchgate.net
| Phase | Common Miller Indices (hkl) | Reference |
|---|---|---|
| SnO₂ (Tetragonal Rutile) | (110), (101), (200), (211) | researchgate.netchalcogen.ro |
| CuO (Monoclinic) | (110), (002), (111), (-202), (020) | dovepress.comicm.edu.plmdpi.com |
| Cu (FCC) | (111), (200), (220) | d-nb.info |
When copper is introduced into a tin oxide host, XRD is instrumental in determining how the dopant is incorporated into the lattice. The primary mechanism is often the substitutional doping, where Cu²⁺ ions replace Sn⁴⁺ ions on the host lattice sites. sphinxsai.comscholarena.com This incorporation is evidenced by several changes in the XRD pattern:
Shift in Peak Positions: The difference in ionic radii between the dopant (Cu²⁺, ~0.87 Å) and the host ion (Sn⁴⁺, ~0.83 Å) causes lattice distortion. sphinxsai.com This strain results in a shift of the diffraction peaks to slightly different angles.
Changes in Lattice Parameters: The substitution of larger or smaller ions into the lattice directly affects the unit cell dimensions. Studies have observed that the lattice parameters 'a' and 'c' of SnO₂ can increase with Cu-doping, confirming the incorporation of copper ions into the SnO₂ lattice structure. ias.ac.insphinxsai.com In some cases, the parameters increase up to a certain doping level and then decrease. sphinxsai.com
Absence of Secondary Phases: The lack of separate diffraction peaks for copper oxides (like CuO) up to a certain concentration suggests that the copper atoms have been successfully integrated into the SnO₂ host lattice rather than forming separate phases. sphinxsai.comresearchgate.net At higher concentrations, copper may take interstitial positions or form secondary phases. researchgate.neticm.edu.pl
Complementing XRD, electron diffraction techniques, particularly Selected Area Electron Diffraction (SAED) performed within a Transmission Electron Microscope (TEM), provide crystallographic information from micro- and nano-sized regions of the material.
SAED patterns consist of spots or rings that correspond to the diffraction of electrons by the crystal planes. The analysis of these patterns can confirm the crystal structure and phase purity of individual nanoparticles or grains. For instance, SAED patterns of copper-doped tin oxide have been used to confirm the material's rutile phase structure, showing sharp rings that can be indexed to the (110), (101), (211), and (301) planes, which is consistent with XRD results. ias.ac.in The absence of reflections from crystalline copper oxide phases in high-resolution TEM (HR-TEM) diffraction patterns can also serve as strong evidence for the high dispersion of copper species within a host matrix, indicating a strong interaction between the components. mdpi.com
X-ray Diffraction (XRD) Studies
Vibrational and Chemical Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical technique for investigating the vibrational properties and chemical bonds within copper-tin oxide materials. It provides detailed information on the metal-oxygen bonds that form the oxide's framework and reveals the nature of surface species, such as hydroxyl groups, which significantly influence the material's surface chemistry.
The FTIR spectra of copper-tin oxides exhibit characteristic absorption bands in the low-wavenumber region (typically below 1000 cm⁻¹) that correspond to the intrinsic vibrations of the metal-oxygen lattice. The primary vibrations identified are related to the tin-oxygen bonds. For instance, the bending vibration of the Sn-O-Sn linkage is a key indicator of the formation of the tin oxide network. scholarena.comconferenceworld.in Studies have identified absorption peaks at approximately 521.99 cm⁻¹ as arising from this Sn-O-Sn bending variation. scholarena.comconferenceworld.in Other analyses have assigned bands at 618 cm⁻¹ to the Sn-O-Sn stretching mode. iwaponline.com
The precise position of these bands can vary depending on the synthesis method and sample preparation. Research has shown that bands associated with Sn-O-Sn vibration modes can appear at 545, 630, and between 750-780 cm⁻¹. conicet.gov.ar Furthermore, a band at 770 cm⁻¹, which grows in intensity during thermal dehydration, is attributed to the formation of surface Sn-O-Sn linkages as hydroxyl groups are removed. rsc.org The anti-symmetric stretches of O-Sn-O have been observed at 615 cm⁻¹, while general Sn-O stretching vibrations have been reported at various wavenumbers, including 515 cm⁻¹, 540 cm⁻¹, and in the range of 585.5-623.93 cm⁻¹. airccse.commdpi.comresearchgate.net
| Wavenumber (cm⁻¹) | Assigned Vibration | Reference |
|---|---|---|
| 515 | Sn-O vibration | researchgate.net |
| 521.99 | Bending variation of Sn-O-Sn | scholarena.comconferenceworld.in |
| 540 | O-Sn-O vibration | mdpi.com |
| 554 | Sn-O stretching mode of Sn-OH | iwaponline.com |
| 585.5 - 623.93 | Sn-O stretching vibration | airccse.com |
| 615 | Anti-symmetric stretches of O-Sn-O | airccse.com |
| 618 | Sn-O-Sn stretching mode | iwaponline.com |
| 545, 630, 750-780 | Vibration modes of Sn-O-Sn bonds | conicet.gov.ar |
FTIR is highly sensitive to the presence of hydroxyl (OH) groups on the surface of copper-tin oxides. These groups can be intrinsic to the material's structure or result from the adsorption of water from the atmosphere, a phenomenon known as reabsorption. A characteristic broad absorption band is often observed around 3400-3480 cm⁻¹, which is attributed to the O-H stretching vibrations of surface hydroxyl groups and physisorbed water molecules. scholarena.comconferenceworld.iniwaponline.com This broadness indicates the presence of hydrogen-bonded hydroxyl groups. rsc.org A sharper peak, sometimes seen around 3640 cm⁻¹, corresponds to isolated, non-hydrogen-bonded surface hydroxyl groups. rsc.orgrsc.org
In addition to stretching vibrations, bending modes of OH bonds are also detectable. A peak around 1624-1640 cm⁻¹ is consistently assigned to the bending vibration (scissoring mode) of adsorbed water molecules. scholarena.comconferenceworld.iniwaponline.comrsc.org The presence of these bands confirms that even after drying and processing, oxide nanoparticles can readily reabsorb moisture from the ambient atmosphere. scholarena.comconferenceworld.iniwaponline.com The analysis of these hydroxyl-related bands is crucial, as the surface hydroxyl concentration can influence the material's catalytic activity, sensing properties, and dispersibility.
Fourier Transform Infrared (FTIR) Spectroscopy
Surface Morphology and Nanostructure Analysis
Scanning Electron Microscopy (SEM) is an essential imaging technique used to investigate the surface morphology, particle shape, and aggregation state of copper-tin oxide nanopowders. It provides direct visual evidence of the material's micro and nanostructure, which is determined by the synthesis conditions.
SEM analysis reveals critical information about the particle size and size distribution of copper-tin oxides. The observed particle sizes can vary significantly depending on the synthesis method, precursors, and post-synthesis treatments like calcination or milling. For instance, mechanical alloying techniques have been shown to produce nanoparticles with sizes down to 15 nm or 19 nm. upc.edumdpi.com In some preparations, SEM images show a more homogeneous microstructure with smaller grain sizes compared to the initial raw materials. upc.edu
However, SEM analysis also frequently reveals the presence of agglomeration, where smaller primary particles cluster together to form larger secondary structures. Some studies have observed larger spherical grains of approximately 50 nm, while others report much larger particle aggregates, ranging from 50 to 200 µm. upc.edumdpi.com In other cases, particle sizes have been found to be in the range of 79 nm to 785 nm. scielo.org.mx While SEM provides a good overview of the particle assemblies and their distribution, it can sometimes be difficult to determine the size of the primary nanoparticles accurately due to this agglomeration. Therefore, it is often used in conjunction with Transmission Electron Microscopy (TEM) for more precise size determination. For example, in one study, SEM showed particle clusters, while TEM analysis specified that the particles were rod-shaped with an average length of 73 nm and a width of 16 nm. scielo.br
Scanning Electron Microscopy (SEM)
Morphology (e.g., spherical, semispherical, nanorods, thin films)
The morphology of copper-tin oxide nanomaterials can be controlled through various synthesis methods, leading to a range of shapes and structures, each with unique properties.
Spherical and Semi-spherical: Spherical nanoparticles are a common morphology for copper-tin oxides, often synthesized through methods like co-precipitation and microwave-assisted solvothermal processes. nano-ntp.comsciencepublishinggroup.com For instance, copper oxide nanoparticles have been synthesized with spherical shapes, and in some cases, these particles form agglomerated clusters. nano-ntp.com Similarly, tin oxide nanoparticles have been produced with a spherical-like morphology. nano-ntp.comsciencepublishinggroup.com The size of these spherical particles can vary, with some studies reporting diameters in the range of 35-50 nm for copper oxide. mdpi.com In the context of copper-doped tin oxide, spherical grains have also been observed. ias.ac.inresearchsquare.comresearchgate.net The formation of these spherical structures can be influenced by synthesis conditions; for example, in the synthesis of copper oxide nanostructures, spherical shapes were obtained at lower temperatures, while higher temperatures led to different morphologies. jmaterenvironsci.com
Nanorods: Nanorod structures, characterized by their elongated shape, have been successfully synthesized for copper-tin oxide materials. One study detailed the synthesis of copper oxide (CuO) nanorods with an average length of 73 nm and a width of 16 nm using a co-precipitation method. scielo.br Another green synthesis approach using Aloe Vera extract was able to produce rod-shaped CuO nanoparticles. kashanu.ac.ir The morphology could be controlled by adjusting the precursor concentration, with lower concentrations favoring the formation of nanorods. kashanu.ac.ir
Thin Films: Copper-tin oxide thin films can be deposited on various substrates using techniques like magnetron sputtering, sol-gel dip coating, and chemical spray pyrolysis. scientific.netscirp.orgiieta.org The morphology of these films is highly dependent on the deposition parameters. For example, thin films of tin oxide mixed with cerium oxide have been shown to be highly porous. researchgate.net The surface of copper oxide thin films can consist of spherical grains, while the morphology can evolve to "roof-type" or "pyramidal-shape" grains for different phases of copper oxide. mdpi.com The surface of these films can be uniform with granular nanostructures. scirp.org
Table 1: Summary of Copper-Tin Oxide Morphologies
| Morphology | Synthesis Method Examples | Typical Dimensions/Features | References |
|---|---|---|---|
| Spherical/Semi-spherical | Co-precipitation, Microwave-assisted solvothermal, Spin coating | Diameter: ~35-50 nm for CuO; Grains can be agglomerated. | nano-ntp.comsciencepublishinggroup.commdpi.comresearchgate.net |
| Nanorods | Co-precipitation, Green synthesis | Length: ~73 nm, Width: ~16 nm for CuO. | scielo.brkashanu.ac.ir |
| Thin Films | Magnetron sputtering, Sol-gel, Chemical spray pyrolysis | Can be porous with granular or pyramidal surface features. | scientific.netscirp.orgiieta.orgresearchgate.netmdpi.com |
Atomic Force Microscopy (AFM) for Surface Roughness and Porosity
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the three-dimensional topography of surfaces at the nanoscale. It provides quantitative data on surface roughness and can reveal details about the porosity of materials.
For copper-tin oxide thin films, AFM studies have shown that surface roughness is influenced by deposition conditions. For instance, in fluorine-doped tin oxide films, a decrease in growth rate led to a reduction in surface roughness. mdpi.com The root mean square (RMS) roughness of copper oxide thin films grown on different substrates can vary significantly, with films on quartz exhibiting a much smoother surface (RMS roughness ~1.86±0.20 nm) compared to those on indium tin oxide (ITO) substrates (RMS roughness ~4.02±0.10 nm). bcsir.gov.bd In another study on porous Cu-doped SnO2 thin films, the RMS roughness was found to decrease from 30.8 to 8.97 nm as the copper doping concentration increased. scirp.org
The porosity of thin films, which is crucial for applications like gas sensing, can also be assessed with AFM. Studies on tin oxide mixed cerium oxide films have indicated that they are highly porous, with porosity values in the range of 11.6-21.7%. researchgate.net Similarly, porous structures have been observed in ZnO nanoparticles, which are beneficial for sensing applications. researchgate.net
Table 2: AFM Data for Copper-Tin Oxide and Related Materials
| Material | Deposition/Synthesis Method | Key AFM Finding | RMS Roughness | Reference |
|---|---|---|---|---|
| Fluorine-Doped Tin Oxide | Atmospheric Pressure Chemical Vapour Deposition | Roughness decreased with decreased growth rate. | - | mdpi.com |
| Copper Oxide on Quartz | Pulsed Laser Deposition | Smooth surface. | ~1.86±0.20 nm | bcsir.gov.bd |
| Copper Oxide on ITO | Pulsed Laser Deposition | Abrupt surface with large grains. | ~4.02±0.10 nm | bcsir.gov.bd |
| Cu-Doped SnO2 Thin Films | Sol-gel dip-coating | Roughness decreased with increasing Cu doping. | 8.97 - 30.8 nm | scirp.org |
| Tin Oxide mixed Cerium Oxide | Physical Vapor Deposition | Highly porous films. | - | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials, making it indispensable for examining the nanoscale features of copper-tin oxides.
TEM analysis of Cu-doped SnO2 nanoparticles has revealed the presence of cubic and spherical grains. ias.ac.inresearchsquare.com The grain size was observed to increase from approximately 20 nm to 90 nm with an increase in copper doping. ias.ac.inresearchsquare.com In other work, TEM has been used to confirm the spherical shape of nanoparticles and has shown particle sizes in the range of 20-35 nm. researchgate.net For CuO nanoparticles synthesized by a precipitation method, TEM images showed particle sizes of 5-6 nm. scispace.com
Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, provides crystallographic information. SAED patterns of Cu-doped SnO2 have confirmed the rutile phase structure. ias.ac.in For CuO nanoparticles, SAED patterns have shown diffraction rings that match the monoclinic structure confirmed by XRD. scispace.com
Chemical State and Compositional Analysis
Determining the elemental composition and the chemical states of the constituent elements is crucial for understanding the properties and performance of copper-tin oxides. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDX) are vital for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
In the analysis of copper-doped tin oxide, XPS has been used to identify the electronic states of tin (Sn) and copper (Cu). Studies have confirmed the presence of Sn in the 4+ oxidation state and Cu in the 2+ oxidation state. ias.ac.inresearchsquare.comresearchgate.net This information is critical for understanding how the dopant is incorporated into the host lattice and its effect on the material's properties. For instance, in SnO2:CuO samples, the CuO phase was successfully characterized by XPS.
Energy Dispersive X-ray Spectroscopy (EDX)
Energy Dispersive X-ray Spectroscopy (EDX), often integrated with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is a powerful tool for elemental analysis and chemical characterization.
EDX analysis of copper-tin oxide materials confirms the presence of copper, tin, and oxygen. iieta.orgresearchgate.net In Cu-doped SnO2 thin films, EDX has been used to verify the presence of both tin and copper within the film composition. iieta.org The technique can also provide quantitative data on the atomic percentages of the elements. For example, in copper tin sulphide thin films, the atomic percentages of sulphur, copper, and tin were determined. derpharmachemica.com
EDX elemental mapping provides a visual representation of the distribution of elements within a sample. This has been used to show a uniform distribution of elements in materials like CuO-MnO-2TiO2 composite thin films and to confirm the composition of nanostructures. rsc.orgacs.org In some cases, EDX can also detect residual elements from the synthesis process or the substrate. acs.org For instance, in the analysis of nanorattles on TEM grids, a peak for copper from the grid itself was observed. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Copper;oxotin |
| Copper Oxide (CuO) |
| Tin Oxide (SnO2) |
| Copper-doped Tin Oxide |
| Tin Oxide mixed Cerium Oxide |
| Fluorine-Doped Tin Oxide |
| Indium Tin Oxide (ITO) |
| Zinc Oxide (ZnO) |
| Copper Tin Sulphide |
| CuO-MnO-2TiO2 |
Electronic Structure and Charge Transport Mechanisms in Copper Tin Oxides
Band Structure Engineering and Tailoring
The engineering of the electronic band structure in copper-tin oxides is a critical area of research, enabling the deliberate modification of their optical and electrical properties for various applications. By controlling factors such as doping and composition, it is possible to tailor the material's performance to meet specific device requirements.
Influence of Copper Doping on Electronic Band Gap
The introduction of copper (Cu) as a dopant into the tin oxide (SnO₂) lattice has a significant and complex effect on the material's electronic band gap. Research findings on this topic have shown varied trends, which can be attributed to differences in synthesis methods, doping concentrations, and the resulting structural and defect characteristics of the material.
Some studies have reported an increase in the optical band gap with increasing copper doping. For instance, thin films prepared by chemical spray pyrolysis showed a systematic widening of the band gap from 3.75 eV for pure SnO₂ to 3.90 eV for a 7% Cu doping level. semanticscholar.org Similarly, another study using a spray pyrolysis technique observed the band gap ranging from 3.925 to 3.965 eV with increasing copper content. univ-eloued.dz Nanoparticles synthesized via a solid-state reaction method also exhibited an increase in the band gap, from 3.531 eV for pure SnO₂ to 3.701 eV for a copper-doped sample. ias.ac.in This widening of the band gap can be attributed to the Burstein-Moss effect, where the Fermi level moves into the conduction band due to an increase in carrier concentration, leading to a larger measured band gap. researchgate.net
Conversely, other research has indicated a decrease in the band gap with copper doping. One study reported that the energy gap of tin oxide, initially calculated at 3.9 eV, decreased with increasing copper doping. researchgate.net This reduction is often associated with the creation of new energy levels within the band gap due to the presence of Cu ions and the formation of defects. ijarse.com The substitution of Sn⁴⁺ sites with Cu²⁺ can introduce dopant-related energy states, effectively narrowing the gap between the valence and conduction bands. ijarse.com
The observed trend can also be non-linear. For example, in one investigation, the band gap energy was found to decrease from 3.60 eV to 3.26 eV as the Cu²⁺ dopant amount was increased within the SnO₂ lattice. researchgate.net The specific nature of the change in the band gap is therefore highly dependent on the interplay between various factors, including the method of preparation, the concentration of the dopant, and the resulting crystal structure and defect chemistry.
Table 1: Effect of Copper Doping on the Band Gap of Tin Oxide
| Doping Concentration of Copper (%) | Band Gap (eV) | Preparation Method | Observed Trend | Reference |
|---|---|---|---|---|
| 0 | 3.75 | Chemical Spray Pyrolysis | Increase | semanticscholar.org |
| 3 | 3.80 | Chemical Spray Pyrolysis | ||
| 5 | 3.85 | Chemical Spray Pyrolysis | ||
| 7 | 3.90 | Chemical Spray Pyrolysis | ||
| 0 | 3.531 | Solid-State Reaction | Increase | ias.ac.in |
| 30 | 3.701 | Solid-State Reaction | ||
| Undoped | 3.9 | Not Specified | Decrease | researchgate.net |
| Doped | Decreases with doping | Not Specified |
Role of Composition on Valence Band Maximum Contributions (e.g., Sn 5s, Cu 3d)
The composition of copper-tin oxide systems plays a pivotal role in determining the character of the valence band maximum (VBM), which is crucial for dictating the material's p-type conductivity. In pure tin oxide (SnO), the VBM is primarily composed of contributions from Sn 5s and O 2p orbitals. researchgate.net The presence of Sn 5s² lone pair interactions is a key factor in its electronic properties. researchgate.net
As copper is incorporated into the tin oxide matrix, forming a ternary oxide, the electronic structure undergoes a significant transformation. The hybridization of electronic orbitals from different metal cations can alter the band edge structure. Specifically, employing metal cations with electronic orbitals at energy levels similar to the O 2p states, such as copper, can lead to a widening of the valence band and delocalization of holes. aip.org
Density functional theory simulations have shown that with increasing copper content, there is a distinct transition in the dominant contribution to the VBM. aip.org At low copper concentrations (less than 50%), the upper valence band is dominated by Sn 5s states. However, as the copper content exceeds 50%, a sharp transition occurs, and the Cu 3d orbitals become the primary contributors to the VBM. aip.org This change in the character of the VBM from Sn 5s to Cu 3d has profound implications for the material's electrical properties. The more delocalized nature of the Cu 3d orbitals compared to the Sn 5s states can lead to a higher hole mobility and, consequently, improved p-type conductivity.
Mechanisms of Sub-gap States Formation and Disorder-Related Effects
Sub-gap states, or energy levels within the band gap, are a common feature in oxide semiconductors and are strongly influenced by the material's composition and structure. These states can arise from various point defects, such as vacancies and interstitials, as well as from the structural disorder inherent in amorphous materials.
In tin oxide systems, sub-gap density of states (DOS) have been experimentally investigated and are found to be exponentially distributed in energy. researchgate.net The formation of these states is often linked to specific defects. For tin oxide, these can include tin vacancies, oxygen vacancies, and oxygen interstitials. researchgate.netdoaj.org Similarly, in copper oxides, the primary sub-gap states are attributed to copper vacancies, oxygen-on-copper antisites, and oxygen interstitials. researchgate.netdoaj.org The presence and concentration of these defects are highly dependent on the synthesis conditions.
In amorphous copper-tin oxide alloys, the lack of long-range order introduces a high degree of structural disorder. This disorder is a significant source of sub-gap states, creating a "tail" of states that extends from the band edges into the gap. aip.orgacs.org A high density of these sub-gap states can blur the absorption edge, making the determination of the optical band gap from methods like Tauc plots more complex. acs.org The formation of an amorphous ternary oxide from the mismatched crystal structures of copper and tin oxides (CuO, Cu₂O, SnO, and SnO₂) results in a robustly disordered state, which inherently leads to the presence of these disorder-related sub-gap states. aip.org
Electrical Conductivity and Carrier Type Modulation
The ability to control the electrical conductivity and modulate the carrier type in copper-tin oxides is fundamental to their application in electronic devices. This control is achieved through careful manipulation of the material's composition and defect chemistry.
Transition from n-type (e.g., SnO₂) to p-type Conductivity in Copper-Tin Oxide Systems
Pure tin dioxide (SnO₂) is intrinsically an n-type semiconductor, a property attributed to the presence of native defects such as oxygen vacancies, which act as electron donors. semanticscholar.org However, the introduction of copper into the SnO₂ lattice can systematically shift the conductivity from n-type to p-type.
This transition is observed as the copper concentration in the copper-tin oxide system increases. Amorphous copper-tin oxide thin films exhibit n-type behavior for Cu/(Cu+Sn) ratios less than 0.5. researchgate.net As the copper content increases beyond a certain threshold (e.g., Cu/(Cu+Sn) > 0.7), the material transitions to p-type behavior. researchgate.net This change in conductivity type is directly linked to the evolving electronic structure and the nature of the dominant charge carriers. The incorporation of copper, particularly as Cu⁺ or Cu²⁺, can create acceptor states within the band gap, which trap electrons and promote the formation of mobile holes in the valence band. Copper vacancies are also known to be a significant source of p-type conductivity in copper-based oxides. researchgate.net The successful fabrication of p-type materials allows for the creation of p-n junctions, which are the building blocks of many electronic and optoelectronic devices. mdpi.com
Energetic Disorder and Charge Percolation Pathways
In disordered systems like amorphous copper-tin oxides, charge transport is strongly influenced by energetic disorder, which refers to the spatial fluctuations in the energy levels of localized states. High energetic disorder can lead to the localization of charge carriers (holes, in the case of p-type materials), thereby limiting their mobility.
A key finding in the study of amorphous copper-tin oxides is the concept of a "compositional mobility edge." aip.org This refers to the sharp reduction in electrical resistivity that occurs as the copper content increases beyond 50%. This change is not gradual but happens over a narrow compositional range and is directly linked to a decrease in energetic disorder. aip.org
The transition from a Sn 5s-dominated valence band to a Cu 3d-dominated valence band is central to this phenomenon. The hybridization of Cu 3d and O 2p orbitals leads to a more delocalized character of the valence band edge states compared to the more localized Sn 5s states. This reduction in localization decreases the energetic disorder, allowing for the formation of more effective charge percolation pathways. aip.org In essence, as the copper content increases, it becomes easier for holes to move through the material, leading to a significant increase in conductivity. This ability to tune the charge percolation by adjusting the composition is a powerful tool for designing efficient p-type amorphous oxide semiconductors.
Factors Influencing Electrical Resistivity (e.g., Cu content, annealing temperature, gas pressure)
The electrical resistivity of copper-tin oxides is not a fixed value but is highly dependent on various material and processing parameters. Key factors that significantly influence its conductive properties include copper content, post-deposition annealing temperature, and the ambient gas pressure during synthesis.
Copper Content: The concentration of copper within the tin oxide lattice is a critical determinant of electrical resistivity. Generally, doping tin oxide with copper can alter the charge carrier concentration and mobility. Research indicates that the introduction of copper can lead to a decrease in electrical conductivity. researchgate.net The substitution of Sn⁴⁺ ions by Cu²⁺ ions in the tin oxide crystal lattice introduces changes in the electronic structure and can create charge carrier scattering centers, thereby affecting resistivity. ias.ac.inresearchgate.net However, the relationship is not always linear and depends on the specific copper concentration. For instance, in sprayed tin oxide thin films, the grain size of crystallites was found to increase to a maximum at a 0.2% copper doping level and then decrease with further doping, a trend that also influenced lattice parameters and, consequently, electrical properties. univ-eloued.dz
Annealing Temperature: Thermal annealing is a crucial post-processing step that modifies the microstructure and electrical characteristics of copper-tin oxide films. The resistivity of copper oxide films generally decreases with an increase in annealing temperature. researchgate.netresearchgate.net This reduction in resistivity is often attributed to processes like recovery and recrystallization, which reduce crystal defects and improve crystallinity. researchgate.net For example, studies on copper oxide films have shown a decrease in resistivity from 4.714 ×10 Ω·cm to 0.2835×10 Ω·cm as the annealing temperature was increased to 450°C. researchgate.net The phase of the copper oxide can also change with temperature, evolving from Cu₂O to CuO, which impacts the material's conductive properties. aip.orgresearchgate.net The improvement in crystallization and the increase in crystallite size at higher temperatures can lead to anomalous decreases in resistivity. researchgate.net
Gas Pressure: The pressure of the ambient gas during deposition processes, such as magnetron sputtering, plays a significant role in determining the film's stoichiometry and defect concentration, which in turn affects electrical resistivity. For copper oxide thin films, tuning the nitrogen (N₂) gas pressure during RF magnetron sputtering has been shown to improve electrical conductivity. Optimization of gas pressure can enhance the mobility of charge carriers, leading to a decrease in resistivity. The formation of defects, such as oxygen or copper vacancies, is highly dependent on the partial pressure of oxygen during growth, which directly influences the concentration of charge carriers. uq.edu.auresearchgate.net
| Parameter | General Effect on Resistivity | Underlying Mechanism | Reference Findings |
|---|---|---|---|
| Cu Content | Variable; can increase resistivity. | Introduction of scattering centers; alteration of charge carrier concentration and mobility. researchgate.netresearchgate.net | Grain size and lattice parameters show a non-linear dependence on Cu content, peaking at ~0.2% doping in one study. univ-eloued.dz |
| Annealing Temperature | Generally decreases. | Improved crystallinity, reduction of defects, grain growth, and phase changes (e.g., Cu₂O to CuO). researchgate.netresearchgate.netresearchgate.net | Resistivity of copper oxide films decreased significantly as annealing temperature increased to 450°C. researchgate.net |
| Gas Pressure | Can be optimized to decrease resistivity. | Control over film stoichiometry and defect concentration (e.g., vacancies), leading to improved charge carrier mobility. | Tuning N₂ gas pressure during sputtering of CuO films resulted in decreased resistivity due to higher charge carrier mobility. |
Defects and Non-stoichiometry Effects
The electronic properties of copper-tin oxides are intrinsically linked to defects and non-stoichiometry within their crystal lattice. These imperfections, which include vacancies and interstitial atoms, create localized energy states within the bandgap, directly influencing conductivity and charge transport mechanisms.
Oxygen Vacancies and Their Role in Electronic Properties
Oxygen vacancies are one of the most common and influential point defects in metal oxides, including copper-tin oxide systems. mdpi.com They are locations in the crystal lattice where an oxygen atom is missing. The formation of oxygen vacancies creates excess electrons that can be donated to the conduction band, thereby increasing the n-type charge carrier concentration. researchgate.net
This effect generally leads to enhanced electrical conductivity. cpsjournals.cnresearchgate.net The concentration of oxygen vacancies can be controlled by the synthesis conditions, such as the oxygen partial pressure during deposition or subsequent annealing procedures. mdpi.com In tin oxide, oxygen vacancies are a primary reason for its conductivity. mdpi.com While these vacancies improve conductivity, a trade-off often exists, as a high concentration can sometimes compromise other properties like optical transmittance. cpsjournals.cnresearchgate.net First-principles calculations have shown that the formation of oxygen vacancies is often favored in the sub-surface layers of the material, which can influence the surface electronic structure and reactivity. globalauthorid.com
Interstitial Bonds and Doping Mechanisms (e.g., Cu²⁺ acting as dopants on Sn⁴⁺ sites)
Beyond vacancies, the incorporation of atoms at interstitial sites (locations between regular lattice sites) and substitutional doping are key mechanisms that modify the electronic structure of copper-tin oxides.
Interstitial Defects: Interstitial atoms, particularly oxygen interstitials (Oᵢ), act as acceptor defects, which can improve p-type conductivity. nih.gov In both copper and tin oxides, oxygen interstitials have been identified as a distinct type of defect that creates states within the bandgap. researchgate.netresearchgate.netarxiv.org The stability and concentration of these interstitial defects can be influenced by doping. nih.gov
Doping Mechanisms: A primary doping mechanism in copper-tin oxide is the substitution of tetravalent tin ions (Sn⁴⁺) with divalent copper ions (Cu²⁺) on the tin lattice sites. ias.ac.inijarse.com Due to the difference in ionic radii between Cu²⁺ (approx. 0.73 Å) and Sn⁴⁺ (approx. 0.69 Å), this substitution causes a lattice expansion and introduces strain. ias.ac.in When a Cu²⁺ ion replaces a Sn⁴⁺ ion, it acts as an acceptor, creating holes to maintain charge neutrality, which can enhance p-type conductivity. This process is a fundamental way to tune the material's electronic properties for various applications. ijarse.com
| Defect Type | Description | Role in Electronic Properties | Example |
|---|---|---|---|
| Oxygen Vacancy (Vₒ) | A lattice site where an oxygen atom is missing. | Acts as a donor, releasing electrons into the conduction band and increasing n-type conductivity. mdpi.comresearchgate.net | Enhances electrical conductivity in tin oxide films. cpsjournals.cnresearchgate.net |
| Substitutional Dopant | A host atom (Sn⁴⁺) is replaced by a dopant atom (Cu²⁺). | Acts as an acceptor, creating holes and potentially increasing p-type conductivity. ias.ac.inijarse.com | Cu²⁺ ions substituting for Sn⁴⁺ ions in the SnO₂ lattice. ias.ac.inijarse.com |
| Oxygen Interstitial (Oᵢ) | An oxygen atom located in a non-lattice position. | Acts as an acceptor defect, contributing to p-type conductivity. nih.gov | Identified as a subgap defect state in both copper and tin oxides. researchgate.netresearchgate.net |
| Copper Vacancy (V꜀ᵤ) | A lattice site where a copper atom is missing. | Acts as an acceptor, creating holes and is a primary reason for the intrinsic p-type conductivity of copper oxides. uq.edu.auresearchgate.net | Improves charge carrier concentration in CuO. uq.edu.au |
Theoretical and Computational Studies of Copper Tin Oxide Systems
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for investigating the properties of copper-tin oxide systems. core.ac.ukaip.orgug.edu.ghrsc.orgresearchgate.net It allows for the accurate prediction of various material characteristics, offering a theoretical framework to complement experimental findings.
Prediction of Electronic Structure and Band Alignment
DFT calculations have been crucial in elucidating the electronic structure of copper-tin oxides. aip.orgug.edu.ghresearchgate.net Studies have shown that the electronic properties of these ternary oxides can be tuned by varying the ratio of copper to tin. core.ac.ukaip.org For instance, in amorphous copper tin oxide, increasing the copper content leads to a gradual decrease in the optical band gap. core.ac.ukaip.org This change is attributed to a transition in the character of the upper valence band, from being dominated by Sn 5s states to being dominated by Cu 3d states in copper-rich compositions. aip.org This transition also influences the conductivity, with a sharp increase observed when copper content exceeds 50%. aip.org
The species-resolved density of states (PDOS) reveals the distinct contributions of copper and tin to the electronic structure. core.ac.uk In copper-rich samples, the valence band edge is primarily composed of Cu 3d orbitals, while in tin-rich samples, Sn 5s orbitals dominate. aip.org DFT calculations also highlight the presence of sub-gap states associated with unfilled Cu orbitals in copper-rich materials, which can impact optical transparency. core.ac.uk Furthermore, DFT simulations have been employed to understand the electronic structure of individual copper oxides, such as CuO and Cu₂O, which are often components in the ternary system. ug.edu.ghacs.org These calculations help in understanding the band alignment between different oxide phases. acs.org
| Material | Calculation Method | Calculated Band Gap (eV) | Reference |
| CuO | DFT+U | 1.3 | ug.edu.gh |
| Cu₂O | - | - | researcher.lifecam.ac.ukarxiv.orgarxiv.org |
| SnO | - | 0.68 (indirect) | researcher.lifecam.ac.ukarxiv.orgarxiv.org |
| SnO | - | 2.9 (direct) | arxiv.org |
| Amorphous Cu-Sn-O | DFT | Varies with composition | core.ac.ukaip.org |
| Cu₃AsO₄ (enargite-type) | First Principles | 1-1.2 | jst.go.jp |
Modeling of Potential Energy Surfaces and Reaction Pathways
DFT is also utilized to model the potential energy surfaces (PES) and reaction pathways in copper-tin oxide systems, which is particularly relevant for catalytic applications. numberanalytics.comresearchgate.net By mapping the energy landscape of a chemical reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction mechanisms. numberanalytics.com For example, in the context of CO₂ reduction on Cu-Sn alloys, DFT simulations have been used to study the thermodynamics of different reaction pathways, such as the formation of COOH* and OCHO* intermediates. nih.gov These calculations help in understanding how the composition and structure of the catalyst influence its activity and selectivity. nih.gov
The modeling of reaction pathways also extends to understanding the initial stages of oxidation on copper surfaces, a fundamental process in the formation of copper oxides. researchgate.net DFT can provide insights into the dissociative adsorption of oxygen and subsequent reaction steps. researchgate.net
Atomistic Simulations and Molecular Dynamics
Atomistic simulations, including molecular dynamics (MD), provide a means to study the dynamic behavior of copper-tin oxide systems over time. mdpi.comcmu.eduaps.orgaps.orgresearchgate.net These methods are essential for understanding properties related to temperature, structural stability, and the interaction with other molecules.
Investigation of Stability and Subgap States
Atomistic simulations are employed to investigate the stability of different phases and the nature of defects, such as subgap states, in copper-tin oxides. aps.org Molecular dynamics simulations, using potentials like the charge-optimized many-body (COMB) potential, can model the structure and stability of interfaces between copper and its oxides, such as Cu(111)∥Cu₂O(100). aps.orgaps.orgresearchgate.net These simulations provide insights into the structural arrangements at the atomic level.
The presence of subgap states, which can be related to defects like metal vacancies or interstitials, significantly influences the electronic properties of the material. researcher.lifecam.ac.ukarxiv.orgresearchgate.net For instance, in copper oxide, subgap states have been attributed to copper vacancies, oxygen-on-copper antisites, and oxygen interstitials. researcher.lifecam.ac.ukarxiv.orgresearchgate.net Similarly, in tin oxide, defects such as tin vacancies and oxygen vacancies create states within the band gap. researcher.lifecam.ac.ukarxiv.orgresearchgate.net Atomistic simulations can help in understanding the formation and energetic positions of these defect states.
Modeling of Binding Energies of Adsorbates (e.g., CO* on Cu₃Sn(002))
The binding energies of adsorbates on the surface of copper-tin oxide materials are critical for their performance in catalysis. Atomistic simulations and DFT calculations are used to model these interactions. For example, the binding energy of carbon monoxide (CO*) on copper-tin alloy surfaces has been studied to understand the catalytic reduction of CO₂. nih.gov DFT calculations have shown that the local coordination environment of atomically dispersed tin atoms on a copper host plays a crucial role in determining the binding energy and, consequently, the catalytic activity. nih.gov The binding energy of CO on different sites of a Cu(111) surface has been calculated to be in good agreement with experimental values. rsc.org
The development of machine learning models based on DFT data is also emerging as a way to predict adsorption energies on modified copper surfaces. acs.org These models can accelerate the screening of potential catalysts. acs.org
First-Principles Calculations for Optical Properties
First-principles calculations, based on DFT, are essential for predicting the optical properties of copper-tin oxide systems. jst.go.jpmdpi.comdiva-portal.orgresearchgate.net These calculations can determine properties such as the dielectric function, refractive index, and absorption coefficient, which are vital for optoelectronic applications.
Studies on amorphous copper tin oxide have shown that the optical band gap decreases with increasing copper content. core.ac.ukaip.org First-principles calculations can elucidate the origin of these changes by analyzing the electronic transitions between different energy bands. mdpi.com For instance, calculations on cadmium-tin-oxide (a related ternary oxide) have been used to determine the refractive index and absorption coefficient. mdpi.com Similarly, for copper-based chalcogenides, another class of materials for photovoltaic applications, first-principles calculations have been used to analyze their dielectric functions and absorption spectra. diva-portal.org These theoretical predictions are invaluable for designing materials with specific optical characteristics for applications like solar cells and transparent conducting oxides. jst.go.jpopen.ac.uk
Advanced Applications of Copper Tin Oxide Materials
Catalysis and Electrocatalysis
Copper-tin oxide (Cu-Sn oxide) materials have emerged as highly versatile and efficient catalysts in various chemical transformations critical to environmental and energy applications. Their unique electronic and structural properties, arising from the synergistic interaction between copper and tin oxides, enable high activity and selectivity in key reactions such as the oxidation of carbon monoxide and the electrochemical reduction of carbon dioxide.
The catalytic oxidation of carbon monoxide (CO + ½O₂ → CO₂) is crucial for controlling emissions from automotive and industrial sources. Cu-Sn oxide catalysts have demonstrated exceptional performance in this area, often rivaling more expensive noble metal catalysts. umich.edu
The morphology of a catalyst is a critical factor influencing its performance. umich.edu Researchers have successfully fabricated mesoporous Cu-Sn mixed oxide nanorods using a nanocasting method with mesoporous KIT-6 silica (B1680970) as a hard template. umich.edu This approach creates catalysts with a high surface area and an elongated rod-like structure, which offers an improved surface-to-volume ratio and exposes more active facets for the reaction. umich.edu
A Cu-Sn nanorod catalyst calcined at 400°C (CuSn-Rod-400) exhibited significantly higher activity for CO oxidation than a conventional 1% Palladium/Tin Oxide (Pd/SnO₂) catalyst under identical conditions. umich.edu The enhanced performance is attributed not only to the high surface area but also to the unique structural properties induced by the nanorod morphology. umich.edu
| Catalyst | Key Feature | Relative Activity | Source |
|---|---|---|---|
| CuSn-Rod-400 | Mesoporous Nanorod Structure | Higher than 1% Pd/SnO₂ | umich.edu |
| 1% Pd/SnO₂ | Noble Metal Catalyst | Lower than CuSn-Rod-400 | umich.edu |
The high catalytic activity of Cu-Sn oxide materials is closely linked to their structure at the atomic level. In mesoporous nanorods, copper cations are incorporated into the crystal lattice of rutile tin oxide (SnO₂), forming a solid solution structure. umich.edu This integration induces the formation of more active oxygen species, which are crucial for the oxidation mechanism. umich.edu Tin oxide itself possesses a significant oxygen storage capacity and can generate active oxygen for the oxidation of compounds like CO. google.com
The interaction between copper and the oxide support is vital. The presence of Cu⁺ ions, in particular, is believed to increase the activation rate of CO molecules on the catalyst surface. mdpi.com The redox interplay between Cu²⁺/Cu⁺ and the support material facilitates the catalytic cycle. mdpi.com Studies on related copper-ceria-tin oxide systems have shown that the formation of a solid solution can lead to a high dispersion of copper oxide species and the creation of active interfacial sites, which are key to high catalytic activity. mdpi.com The reducibility of the support material, enhanced by the addition of tin, increases oxygen mobility, leading to higher activities. mdpi.com
For practical applications, catalysts must not only be active but also stable over long periods and resistant to deactivation by substances like water vapor. researchgate.net Mesoporous Cu-Sn mixed oxide nanorods have demonstrated potent long-term durability and water resistance, positioning them as potential replacements for noble metal catalysts in emission control. umich.edu
Research into Cu-Mn-Sn catalysts has further illuminated the role of tin in enhancing water resistance. The addition of Sn to a Cu-Mn catalyst was found to weaken the coordination bond between Cu²⁺ ions and water molecules. researchgate.net This modification reduces the formation of species like carbonates (CO₃²⁻) on the catalyst surface, which can inhibit the reaction, thereby improving the catalyst's resilience to humid conditions. researchgate.net Doping with tin has been shown to improve the resistance to water of various catalysts. acs.org
Carbon Dioxide (CO₂) Reduction Reactions (CO₂RR)
The electrochemical conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Cu-Sn oxide electrocatalysts have shown remarkable selectivity and efficiency in this process, particularly for the reduction of CO₂ to carbon monoxide (CO). researchgate.netnih.gov
Copper-based catalysts modified with tin are highly selective for the electroreduction of CO₂ to CO. researchgate.netnih.govosti.gov This process is advantageous as CO is a key building block for the synthesis of various commodity chemicals. The pristine Cu-Sn oxide nanoparticles are typically reduced in situ during the electrochemical process to form their metallic phases, which act as the active sites. acs.org
Researchers have developed various Cu-Sn oxide catalyst systems that achieve near-unity selectivity for CO production. For instance, a small doping concentration of tin in copper oxide (CuO) nanoparticles can dramatically boost the Faradaic efficiency (FE) for CO production to as high as 98% at an applied potential of -0.75 V (vs. RHE). acs.org This catalyst also demonstrated prolonged stability, maintaining an FE of over 90% for up to 15 hours. acs.org
Another approach involves creating a copper/tin-oxide catalyst via a spontaneous exchange reaction between sputtered tin and copper oxide. researchgate.netosti.gov This method yields a tin-rich surface that, in the presence of copper, achieves suitable binding with adsorbed CO, leading to excellent performance. researchgate.netosti.govnih.gov When powered by a triple-junction solar cell, an electrolyzer based on this catalyst set a benchmark solar-to-chemical energy conversion efficiency of 19.9% with a Faradaic efficiency of 98.9% for CO production. researchgate.netnih.govosti.gov The optimization of tin loading on copper gas diffusion electrodes has also yielded high performance, with one study reporting a 92% CO Faradaic efficiency at a high cathodic current density of -120 mA cm⁻². soton.ac.uk
| Catalyst System | Applied Potential (vs. RHE) | CO Faradaic Efficiency (%) | Key Finding | Source |
|---|---|---|---|---|
| Sn-doped CuO Nanoparticles (CuO-0.4% Sn) | -0.75 V | 98% | Small Sn doping concentration profoundly boosts selectivity and stability. | acs.org |
| Cu/SnO₂ (Spontaneous Exchange Reaction) | -0.6 V | 98.9% | Achieved a solar-to-CO energy conversion efficiency of 19.9%. | researchgate.netnih.gov |
| Sn deposited on Cu₂O GDE | -1.13 V | 92% | High efficiency achieved at high current density (-120 mA cm⁻²). | soton.ac.uk |
| Annealed Cu/SnO₂ (A-Cu/SnO₂) | -0.8 V | ~60% | Annealing step enhances CO₂ reduction activity and CO selectivity. | mdpi.com |
Electrochemical CO₂ Reduction to Carbon Monoxide
Role of Tin-Rich Surfaces and Cu/Sn Interface Engineering
The composition and structure of the catalyst surface play a pivotal role in the electroreduction of CO₂. Research has shown that copper catalysts modified with tin are particularly effective for this conversion. repec.orgosti.govnih.gov A key aspect is the engineering of the copper/tin (Cu/Sn) interface and the creation of tin-rich surfaces.
A notable method for preparing these catalysts involves a spontaneous exchange reaction between sputtered tin and copper oxide, which results in a dominant tin oxide surface. repec.orgosti.govnih.govresearchgate.net Even with a tin-rich surface, these catalysts demonstrate excellent performance in producing carbon monoxide (CO), a valuable chemical feedstock. repec.orgosti.govnih.govresearchgate.net This is in contrast to catalysts prepared via atomic layer deposition, which only show high selectivity for CO on copper-rich surfaces. repec.orgosti.govnih.govresearchgate.net
The unique geometric and electronic structure of Cu-Sn surface alloys, where isolated tin atoms are anchored on a copper host, leads to distinct catalytic selectivity compared to pure copper or bulk Cu-Sn alloys. osti.gov The engineering of the interface between copper and tin dioxide is crucial for enhancing the electrochemical reduction of CO₂. researchgate.net The synergistic effect between copper and tin in the nanocatalyst efficiently contributes to the conversion of CO₂. pjoes.com
Selectivity Control for Formate (B1220265) and C₂⁺ Products
A significant challenge in CO₂ electroreduction is controlling the selectivity towards specific products. Copper-tin oxide catalysts offer a degree of control that is not easily achievable with single-metal catalysts. Copper is known for its ability to produce a variety of hydrocarbons and oxygenates, but often with low selectivity. pjoes.comsciopen.com The incorporation of a secondary metal like tin can significantly enhance the selectivity towards desired products. pjoes.com
Alloying copper with tin allows for the fine-tuning of the electronic properties of the catalyst surface, which in turn alters the adsorption behavior of reaction intermediates. acs.org As the tin content in a Cu-Sn alloy catalyst increases, the selectivity shifts from producing CO to generating formate. acs.org This shift is attributed to a change in the preferred binding of key intermediates on the catalyst surface. acs.org Specifically, increasing tin content weakens the adsorption of the *COOH intermediate (a precursor to CO) and strengthens the adsorption of the *OCHO intermediate (a precursor to formate). acs.org This change is driven by a redistribution of charge, where tin donates charge to copper, creating localized positive charges on the tin sites that favor the formation of formate. acs.org
Some studies have also explored the potential for producing C₂⁺ products (molecules with two or more carbon atoms) using copper-based catalysts. While copper is the only known metal to produce significant amounts of C₂⁺ products, achieving high selectivity remains a challenge. sciopen.comacs.org The introduction of tin can influence the reaction pathways, though the primary effect observed is the enhanced production of formate. acs.org
Mechanistic Insights (e.g., surface-bound monodentate tin carbonate species)
Understanding the reaction mechanism at the catalyst surface is crucial for designing more efficient catalysts. In-situ studies, such as attenuated total reflectance infrared spectroscopy (ATR-IR), have provided valuable insights into the intermediates formed during CO₂ reduction on tin-based electrodes.
One key observation is the presence of a surface-bound monodentate tin carbonate species. acs.orgresearchgate.net Spectroscopic peaks corresponding to this species are consistently observed under conditions where CO₂ reduction is actively occurring. acs.orgresearchgate.net These peaks disappear if the reaction conditions are altered, for instance, by lowering the pH or chemically removing the surface oxide layer, indicating their direct involvement in the catalytic cycle. acs.orgresearchgate.net
The proposed mechanism suggests that CO₂ first interacts with the tin oxide surface to form these carbonate species. researchgate.net These surface-bound intermediates are then electrochemically reduced to the final products, such as formate. researchgate.netmdpi.com The presence of a metastable oxide layer on the tin surface during the cathodic process is believed to be crucial for this reaction pathway. researchgate.net Grand-canonical density functional theory (GC-DFT) calculations further support the feasibility of CO₂ reduction on both metallic and oxidized tin surfaces, with the formation of surface-adsorbed intermediates playing a key role. nih.gov
Solar-Driven CO₂ Reduction
A particularly promising application of copper-tin oxide catalysts is in solar-driven CO₂ reduction systems. These systems utilize sunlight as the energy source to drive the electrochemical conversion of CO₂, offering a sustainable pathway for producing fuels and chemicals.
Scientists have developed a low-cost system based on copper-oxide nanowires modified with tin oxide for splitting CO₂ into carbon monoxide and oxygen with a solar-to-CO energy conversion efficiency of 13.4%. sciencealert.com This system sets a new benchmark for solar-driven CO₂ reduction. sciencealert.com The use of abundant and inexpensive materials like copper and tin makes this technology scalable. sciencealert.com
Further advancements have led to the development of a copper/tin-oxide based electrolyzer powered by a triple-junction solar cell that achieves a remarkable solar-to-chemical energy conversion efficiency of 19.9%. repec.orgosti.govnih.govresearchgate.netresearchgate.net This system exhibits a high Faradaic efficiency of 98.9% towards the production of carbon monoxide. repec.orgosti.govnih.govresearchgate.netresearchgate.net Mechanistic studies reveal that the tin sites on the tin-rich surface of the catalyst, in the presence of copper, achieve a suitable binding with adsorbed carbon monoxide, facilitating its production. repec.orgosti.govnih.govresearchgate.net
Propylene (B89431) Epoxidation using Molecular Oxygen
Copper-tin oxide materials also show potential as catalysts for the selective oxidation of propylene to propylene oxide, an important industrial chemical.
Active Sites and Adsorbed Oxygen Species in Copper-Tin Oxide Catalysts
The direct epoxidation of propylene with molecular oxygen is a challenging reaction due to the tendency for complete combustion to CO₂. osti.govacs.org The nature of the active sites and the adsorbed oxygen species on the catalyst surface are critical factors in determining the selectivity towards propylene oxide.
In copper-based catalysts, the active oxygen species for propylene epoxidation are believed to be electrophilic, meaning they are attracted to the electron-rich double bond of propylene. acs.org In contrast, nucleophilic oxygen species tend to abstract a hydrogen atom from the methyl group of propylene, leading to the formation of acrolein, an undesired byproduct. acs.org
The interaction between copper oxide and a support material can also influence the nature of the active species. For instance, in CuO-CeO₂ catalysts, a strong electronic interaction between the two oxides can enhance the reducibility of the copper species, leading to higher catalytic activity at lower temperatures. researchgate.net The presence of adsorbed oxygen species on the catalyst surface has been correlated with the selectivity to propylene oxide. acs.org
Gas Sensing Devices
Copper-tin oxide composites are widely investigated for their application in gas sensing devices due to their ability to detect various gases with high sensitivity and selectivity. The principle of operation for these sensors is based on the change in electrical conductivity of the material upon exposure to a target gas. ub.edu
The addition of copper oxide to tin oxide (SnO₂) has been shown to significantly enhance the gas-sensing performance for various gases. For example, CuO/SnO₂ based sensors exhibit excellent sensitivity to BTEX (benzene, toluene, ethylbenzene, and xylene) compounds. wjarr.com Doping SnO₂ thin films with CuO also improves the sensitivity to nitrogen dioxide (NO₂) and hydrogen sulfide (B99878) (H₂S). wjarr.com The enhanced performance is often attributed to the catalytic effect of the metal oxide dopant and an increase in the surface area of the sensing material. wjarr.com
Pure and copper-incorporated tin oxide pellet gas sensors have been fabricated for the detection of carbon monoxide (CO). nih.gov The copper-incorporated pellets showed a significantly higher sensing response compared to pure SnO₂, even at low CO concentrations. nih.gov This improvement is linked to better particle association and surface undulations, which enhance surface conductivity and oxygen adsorption. nih.gov
The morphology and structure of the sensing material are crucial for achieving high-performance gas sensors. wjarr.com Nanostructured materials, such as nanoparticles and nanofibers, are often employed to increase the surface-to-volume ratio, thereby enhancing the interaction with gas molecules. wjarr.commdpi.com The operating temperature is another critical parameter that affects the sensitivity and response time of the sensor. wjarr.commdpi.com
Interactive Data Table: Gas Sensing Performance of Copper-Tin Oxide Materials
| Target Gas | Sensing Material | Operating Temperature (°C) | Key Findings | Reference |
| BTEX | CuO/SnO₂ | Not Specified | Excellent gas-sensitive performance. | wjarr.com |
| NO₂ | CuO-doped SnO₂ thin film | Not Specified | Highly sensitive, low-temperature operation. | wjarr.com |
| H₂S | CuO-doped SnO₂ thin film | 180 | High sensitivity. | wjarr.com |
| CO | Cu-incorporated SnO₂ pellets | 300 | Maximum response of 348.4 to 300 ppm CO. | nih.gov |
| H₂ | Pd-loaded SnO₂ | Not Specified | Enhanced sensing performance. | mdpi.com |
Detection of Methanol (B129727) Vapor
Copper-doped tin oxide (Cu-doped SnO₂) has demonstrated exceptional capabilities in detecting methanol vapor. Research on porous Cu-doped SnO₂ thin films synthesized via the sol-gel method shows a direct correlation between copper concentration and sensor performance. The introduction of copper into the tin oxide matrix increases electron concentration and the number of oxygen vacancy-related defects, which act as adsorption sites for methanol molecules. scirp.org This enhanced surface activity, combined with a porous structure that facilitates the transport of reactant molecules, leads to improved sensing properties. scirp.org
A comparative study showed that while SnO₂-based sensors are highly sensitive to ethanol, CuO sensors exhibit high sensitivity and selectivity towards methanol vapor at a slightly elevated operating temperature of 50°C. researchgate.net The sensitivity of Cu-doped SnO₂ films increases with the doping concentration up to an optimal point. For instance, a 3% Cu-doping concentration in SnO₂ films yielded the highest sensitivity of 98.7%, a rapid response time of 10⁻² seconds, and a recovery time of 18 seconds. scirp.org Further increasing the doping to 6% resulted in a slight decrease in sensitivity, potentially due to the deactivation of the surface area. scirp.org
Table 1: Methanol Sensing Performance of Cu-Doped SnO₂ Thin Films
| Cu Doping Concentration | Sensitivity (%) | Response Time (s) | Recovery Time (s) |
|---|---|---|---|
| 0% | 77.34 | - | - |
| 3% | 98.7 | 0.01 | 18 |
| 6% | 92.75 | - | - |
Data sourced from Benzitouni et al. (2016). scirp.org
Sensing of Hydrogen and Ammonia (B1221849) Gases
Copper oxide and tin oxide composites are effective in detecting various hazardous gases, including hydrogen (H₂) and ammonia (NH₃). The sensing mechanism for these gases often involves redox reactions on the semiconductor surface. For hydrogen sensing, CuO nanowires have been explored, where the interaction between H₂ molecules and pre-adsorbed oxygen ions on the CuO surface leads to a change in resistance. d-nb.info The addition of catalysts like palladium (Pd) to SnO₂ sensors can further enhance the response to hydrogen. mdpi.com
For ammonia detection, composite CuO:SnO₂ thin films have shown remarkable sensitivity at room temperature. researchgate.net Studies on individual CuO nanowires confirmed their p-type semiconductor behavior and demonstrated a significant sensitivity enhancement to NH₃ at concentrations below 100 ppm compared to their n-type SnO₂ counterparts. ub.edu The chemical-to-electrical transduction is primarily governed by the interaction between gas molecules and adsorbed oxygen on the metal oxide surface. ub.edu A composite film of CuO:SnO₂ (1:1) exhibited a very high sensing response of 3838 for 125 ppm of NH₃ gas at room temperature. researchgate.net
Influence of Porosity and Doping Concentration on Sensing Performance
Porosity: A porous structure is highly desirable as it increases the active surface area available for gas interaction and facilitates the diffusion of gas molecules into the sensing material. mdpi.commdpi.com This enhanced diffusion leads to a stronger and faster sensor response. mdpi.com For example, the porous surface of Cu-doped SnO₂ thin films, with a high pore density, facilitates the transport of reactant molecules, thereby enhancing chemical-sensing performance. scirp.org Scanning Electron Microscopy (SEM) has been used to confirm that lower sintering temperatures for CuO-doped SnO₂ sensors result in a more porous microstructure and smaller particle size, leading to an improved sensor response. researchgate.net
Doping Concentration: Doping tin oxide with copper has a multifaceted effect on its sensing properties. Cu-doping can decrease the crystallite size and surface roughness of SnO₂ films. scirp.org It increases the charge carrier concentration and modifies the crystal structure, which in turn improves surface reactivity with atmospheric oxygen and enhances the sensing response. scirp.orgmdpi.com Studies have shown that increasing the Cu-doping concentration in SnO₂ generally increases sensitivity up to an optimal level. For methanol sensing, a 3% Cu-doping level was found to be optimal, outperforming both undoped and 6% doped films. scirp.org Similarly, for CO sensing, Cu-doping improves the SnO₂ based sensor response. researchgate.net The dopants can reside on the surface as metal clusters or be incorporated into the SnO₂ lattice, both of which contribute to improved performance. mdpi.com
Table 2: Effect of Cu-Doping on SnO₂ Physical Properties
| Cu Doping Concentration | Grain Size (nm) | RMS Roughness (nm) |
|---|---|---|
| 0% | 93 | 30.8 |
| 3% | 52 | 14.2 |
| 6% | 46 | 8.97 |
Data sourced from Benzitouni et al. (2016). scirp.org
Surface Acoustic Wave (SAW) Gas Sensors
Surface Acoustic Wave (SAW) sensors represent a highly sensitive class of devices that detect gases by measuring changes in the properties of an acoustic wave propagating on a piezoelectric substrate. The incorporation of chemically sensitive layers, such as copper-tin oxides, allows for the selective detection of specific analytes. scispace.com
A SAW sensor coated with a SnO₂/CuO composite film has been developed for the detection of hydrogen sulfide (H₂S). researchgate.net The adsorption of H₂S onto the sensitive coating modulates the phase velocity of the acoustic wave through mass loading and acoustoelectric effects, resulting in a measurable frequency shift. researchgate.net Similarly, a SAW sensor utilizing a copper-ion-doped polyaniline/tungsten oxide (Cu²⁺/PANI/WO₃) nanocomposite has demonstrated high sensitivity and selectivity for nitric oxide (NO) in the parts-per-billion (ppb) range at room temperature. nih.gov More recently, a novel heterostructure of CuO nanoparticles on an aluminum nitride (AlN) based SAW resonator was fabricated for ammonia (NH₃) detection, exhibiting ultrafast response times and a low detection limit of 24 ppb at room temperature. acs.org The high surface area of the CuO nanoparticles provides abundant active sites for gas adsorption, while the heterostructure facilitates efficient charge transfer, enhancing sensitivity. acs.org
Energy Storage Systems
Beyond sensing, copper-tin oxide materials are gaining traction in energy storage applications, particularly as electrode materials for supercapacitors, owing to their promising electrochemical properties.
Supercapacitor Electrode Materials
Copper and tin oxides are investigated as electrode materials for pseudocapacitors, a type of supercapacitor that stores charge via fast and reversible Faradaic (redox) reactions at the electrode surface. bournemouth.ac.ukmdpi.com These materials offer higher theoretical specific capacitance compared to carbon-based materials used in electric double-layer capacitors (EDLCs).
Hybrid materials that combine copper and tin oxides with conductive nanostructures like carbon nanotubes (CNTs) have shown exceptional performance. bournemouth.ac.uk In one study, a porous thin film of SnO₂-CuxO was grown on CNTs. This nanocomposite exhibited a high specific capacitance of 662 F/g and excellent cycling stability, with 94% capacitance retention after 5000 cycles. bournemouth.ac.uk The superior performance is attributed to the synergistic effects of the components: the high specific surface area of the porous oxide film, the improved electrical conductivity provided by the CNTs, and the strong interaction between the oxides and the CNT template. bournemouth.ac.uk Another approach involves using copper tin sulfide (a related chalcogenide) composited with reduced graphene oxide, which achieved a specific capacitance of 820.83 F g⁻¹. nih.govacs.org
Table 3: Performance of a CNT/SnO₂-CuxO Supercapacitor Electrode
| Metric | Value |
|---|---|
| Specific Capacitance | 662 F/g |
| Cycle Life | 94% retention after 5000 cycles |
Data sourced from Ghenaatian et al. (2018). bournemouth.ac.uk
The charge storage in copper-tin oxide electrodes is primarily based on pseudocapacitance, which arises from fast, reversible redox reactions occurring at or near the material's surface. This mechanism is distinct from the electrostatic charge storage in EDLCs.
Cyclic voltammetry (CV) studies of copper-tin-based electrodes reveal distinct redox peaks, which are characteristic of Faradaic, battery-type behavior. nih.govacs.org These peaks are attributed to the reversible oxidation and reduction of the metal ions. For instance, in copper-tin sulfide electrodes, the anodic peak can be attributed to the Cu⁺ → Cu²⁺ or Sn²⁺ → Sn⁴⁺ reaction, while the cathodic peak corresponds to the reverse reaction (Cu²⁺ → Cu⁺ or Sn⁴⁺ → Sn²⁺). nih.gov Similarly, for pure copper oxide (CuO) electrodes, the pseudocapacitance stems from the redox conversion between Cu(I) and Cu(II) oxidation states. aip.org The nonlinear shape of the galvanostatic charge-discharge (GCD) curves for these materials further confirms their pseudocapacitive nature. acs.org The combination of different metal oxides (e.g., CuO and SnO₂) and their integration with conductive carbons creates a synergistic effect, enhancing electrical conductivity and providing a robust structure that can withstand the volume changes during Faradaic reactions, leading to high capacitance and long-term stability. bournemouth.ac.uk
Optoelectronic Device Integration
Transparent conducting oxides (TCOs) are essential components in a wide range of optoelectronic devices, including flat-panel displays, solar cells, and LEDs. wikipedia.orgeuropean-mrs.com These materials are required to have high optical transmittance (greater than 80%) and high electrical conductivity (greater than 10³ S/cm). wikipedia.org Copper-tin oxide (CuSnO3) is an attractive TCO material due to its amorphous nature, which allows for low-temperature deposition on large and even flexible substrates. researchgate.net It possesses a tunable bandgap of 2.0-2.5 eV and is composed of earth-abundant elements. researchgate.net
While indium tin oxide (ITO) is the most commonly used TCO, concerns about the cost and supply of indium have driven research into alternative materials like copper-tin oxide. wikipedia.orgeuropean-mrs.com Various deposition methods, such as magnetron sputtering and sol-gel processes, can be used to fabricate copper-tin oxide thin films. researchgate.netwikipedia.org
Table 2: Properties of Selected TCO Materials
| Material | Typical Application | Key Properties | Reference |
| Indium Tin Oxide (ITO) | Displays, Solar Cells | High conductivity, high transparency | wikipedia.orgdiva-portal.org |
| Copper Tin Oxide (CuSnO3) | Transparent electronics | Amorphous, tunable bandgap, earth-abundant | researchgate.net |
| Fluorine-doped Tin Oxide (FTO) | Solar Cells | Alternative to ITO | wikipedia.orgmdpi.com |
| Doped Zinc Oxide | Solar Cells | Alternative to ITO | wikipedia.org |
Copper-tin oxide materials are also being explored for their use in transistors and diodes. The ability to control the electrical properties of these materials is crucial for such applications. For instance, both p-type and n-type thin-film transistors (TFTs) have been fabricated using tin oxide by simply varying the oxygen flow rate during RF magnetron sputter deposition. researchgate.net
In copper oxide-based TFTs, the presence of a CuO minority phase can influence the channel's hole mobility. cam.ac.uk The defect density of states, including vacancies and interstitials, plays a significant role in determining the transistor's performance characteristics, such as on-off ratios and threshold voltages. cam.ac.uk
The integration of a thin CuO layer in organic thin-film transistors (OTFTs) has been shown to effectively tune the threshold voltage. nih.gov This is achieved by trapping electrons at the interface between the CuO layer and the active semiconductor layer. nih.gov Furthermore, p-n heterojunction diodes have been fabricated using materials like p-NiO/i-NiO/i-ZnO/n-ZnO, demonstrating the potential for all-oxide transparent electronics. researchgate.net
Copper-tin oxide and related copper compounds are finding increasing use in dye-sensitized solar cells (DSSCs), primarily as components of the photoanode or the counter electrode. The goal is to enhance efficiency and reduce the cost of these solar energy conversion devices.
Furthermore, doping TiO2 or ZnO photoanodes with CuO has been shown to significantly boost DSSC performance. mdpi.com For example, a TiO2 photoanode with 20% CuO doping achieved a conversion efficiency of 11.34% with N3 dye, a substantial increase from the 6.02% efficiency of the undoped TiO2 photoanode. mdpi.com
Copper oxide and its composites are also being investigated as cost-effective alternatives to platinum for the counter electrodes in DSSCs. mdpi.com A DSSC using a CuO/graphene composite as the counter electrode achieved a conversion efficiency of 3.40%, demonstrating its potential to replace expensive platinum-based electrodes. mdpi.com Quaternary compounds like copper zinc tin sulfide (Cu2ZnSnS4) have also shown promise as counter electrode materials, with DSSCs reaching efficiencies close to 8%. rsc.org
Copper-tin oxide nanocomposites have demonstrated significant potential as photocatalysts for the degradation of organic pollutants, such as industrial dyes, in water. researchgate.netresearchgate.net The photocatalytic activity is often enhanced by the synergistic effects between the different components of the composite.
For example, a CuO–SnO2 composite, formed by calcining copper tin hydroxide (B78521) at 600 °C, showed effective degradation of methylene (B1212753) blue dye under UV light irradiation. researchgate.net The enhanced photocatalytic activity is attributed to the efficient separation of photogenerated electron-hole pairs in the nanocomposite. researchgate.net Doping a copper cable with tin oxide also produced a photocatalyst that was active under UV-Vis light and effective in degrading humic acid. nih.gov
The combination of copper tin sulfide (CTS) with graphitic carbon nitride (g-C3N4) to form a p-n heterojunction nanocomposite resulted in a remarkable 95.6% degradation efficiency for methyl orange dye under visible light. acs.org This performance is significantly higher than that of either pristine CTS or g-C3N4. acs.org Similarly, hierarchical nanocomposites of CuO and single-walled carbon nanotubes have shown excellent photocatalytic activity for the decomposition of methylene blue, with the ability to be recycled multiple times without a significant loss in performance. mdpi.com
Degradation Mechanisms and Stability Studies
Corrosion Processes in Historical Contexts
Bronze, an alloy primarily of copper and tin, is known for its durability, yet it is susceptible to long-term corrosion when exposed to various environmental conditions. The study of corroded archaeological bronzes provides a unique window into the slow degradation mechanisms that occur over centuries.
The corrosion of archaeological bronze is a complex electrochemical process that leads to the formation of a patina, a multi-layered structure of corrosion products. sequoia-brass-copper.comutgjiu.ro This process typically begins with the preferential oxidation of the more reactive elements in the alloy. In bronze, copper is generally more susceptible to initial oxidation than tin.
The primary copper corrosion product formed, especially in burial environments, is cuprite (B1143424) (Cu₂O). researchgate.netlaiesken.net This cuprite layer can form as a primary layer indicative of the initial corrosion interface between the metal and its environment. laiesken.net Further oxidation can lead to the formation of tenorite (CuO), although this is a less common corrosion product compared to cuprite. laiesken.netmdpi.com
Simultaneously, tin, the main alloying element, also undergoes oxidation, primarily forming the highly stable compound cassiterite (SnO₂). laiesken.netmdpi.comunl.pt The corrosion process often involves the dissolution of copper from the alloy, a mechanism known as "decuprification," which results in the enrichment of tin at the surface. unl.pt This leads to the formation of a tin-rich corrosion layer, often referred to as a "noble patina," which can be very compact. researchgate.net In some cases, mixed forms of tin and copper oxides are also found within the corrosion layers. imeko.org The analysis of bronze arrowheads from the Minyue Kingdom, for example, revealed that the corrosion layer was mainly composed of copper oxides (CuO, Cu₂O) and tin oxide (SnO₂). mdpi.com
The specific phases and layering of these oxides depend on the alloy's composition and the specific environmental conditions it has endured over its history. unl.ptimeko.org
Environmental conditions are the most significant drivers of bronze corrosion, often more so than the alloy's specific composition. gsa.gov The rate and nature of degradation are dictated by a combination of chemical and physical factors present in the burial or atmospheric environment.
Key environmental factors include:
Moisture: The presence of water is essential for the electrochemical reactions of corrosion to proceed. sequoia-brass-copper.comutgjiu.ro High humidity and direct contact with water or soil moisture accelerate the process. researchgate.net
Atmospheric Pollutants: In urban and industrial atmospheres, pollutants like sulfur dioxide (SO₂), nitrogen oxides, and chlorides are primary corrosive agents. utgjiu.rogsa.govnpshistory.com These gases can react with moisture to form acid rain, which aggressively attacks the bronze surface, converting copper oxides into copper sulfates, such as brochantite and antlerite. npshistory.com
Soil Composition: For buried artifacts, the soil's chemical makeup is critical. Acidic soils, the presence of soluble salts like chlorides, and high concentrations of sulfur pollutants have been found to accelerate deterioration. researchgate.net The type of corrosion products formed often correlates directly with the reactive species present in the soil. laiesken.net
Oxygen Availability: The amount of available oxygen influences the type of oxides formed. Low-oxygen environments, for instance, can lead to the redeposition of metallic copper within the corrosion layers as oxidized copper species are reduced. unl.pt
Temperature: Extreme temperatures can influence the rate of chemical reactions involved in corrosion. sequoia-brass-copper.com
The interplay of these factors determines the specific corrosion pathway, leading to varied appearances, from the green and blue hues of copper carbonates like malachite and azurite (B1638891) to the black layers associated with copper sulfides in polluted urban environments. imeko.orgnpshistory.com Research indicates that a significant portion of the corrosion observed on historical bronzes may have occurred in the last century due to increased industrial pollution. researchgate.net
Long-term Stability in Applied Systems (e.g., catalysts, supercapacitors)
In modern technological applications, copper and tin oxides are valued for their catalytic and electrochemical properties. Their long-term stability is a crucial parameter for the viability and efficiency of devices such as catalysts and supercapacitors.
In catalytic systems , copper oxides and tin oxides are used for various reactions, including CO oxidation. The stability of these catalysts is paramount for industrial applications. Studies have shown that the structure and composition of the catalyst greatly influence its durability. For instance, CuO nanoparticles have demonstrated excellent long-term stability for CO oxidation, maintaining performance for up to 48 hours on stream. rsc.org Similarly, a catalyst composed of a Cu₂O&CuO/Cu structure showed exceptional long-term stability for the hydrogen evolution reaction (HER), operating for over 2800 hours (approximately 3 months). rsc.org The combination of copper and tin oxides with other elements can also enhance stability. A copper-cerium-tin oxide catalyst showed no loss of activity after more than 10 hours in a test for preferential CO oxidation. mdpi.com In CO₂ reduction applications, Sn/SnOₓ catalysts have demonstrated stable current densities for over 10 hours. acs.org
| Catalyst System | Application | Observed Stability | Source |
|---|---|---|---|
| Cu₂O&CuO/Cu | Hydrogen Evolution Reaction (HER) | Maintained performance for over 2800 hours | rsc.org |
| Cu₉₂Sb₅Pd₃ | CO₂ to CO Conversion | Stable for 528 hours with >95% Faradaic efficiency | nih.gov |
| CuO Nanoparticles | CO Oxidation | Excellent stability for up to 48 hours | rsc.org |
| 10CuCeSn | Preferential CO Oxidation (CO-PROX) | No loss of activity after >10 hours | mdpi.com |
| Sn/SnOₓ | CO₂ Reduction | Stable current density for >10 hours | acs.org |
For supercapacitors , which rely on rapid charge and discharge cycles, electrode material stability is critical for a long operational life. Tin oxide (SnO₂) is a promising electrode material, but it can suffer from poor cyclic stability. acs.org To overcome this, it is often combined with conductive materials like carbon nanotubes (CNTs) or graphene. A nanocomposite of CNT/SnO₂-CuₓO demonstrated excellent cyclability, retaining 94% of its initial capacitance after 5000 cycles. bournemouth.ac.uk This high stability is attributed to the synergistic effect between the components, where the CNTs provide a conductive backbone and the porous oxide structure accommodates volume changes during Faradaic reactions. bournemouth.ac.uk Similarly, hybrid electrodes of SnO₂ on vertically aligned graphene (VAG) showed 90% capacitance retention after 2000 cycles. acs.org The inclusion of reduced graphene oxide (rGO) with copper tin sulfide (B99878) has also been shown to significantly improve cycling stability, with one study reporting 92.7% capacitance retention after 1000 cycles, compared to 72.3% for the material without graphene. acs.org
| Electrode Material | Performance Metric | Source |
|---|---|---|
| CNT/SnO₂-CuₓO Nanocomposite | 94% capacitance retention after 5000 cycles | bournemouth.ac.uk |
| SnO₂@Vertically Aligned Graphene (VAG) | 90% cyclic stability after 2000 cycles | acs.org |
| Copper Tin Sulfide-rGO/Nickel Foam | 92.7% capacitance retention after 1000 cycles | acs.org |
| CNF/SnO₂/Polypyrrole | 81.1% retention rate after 2000 cycles | mdpi.com |
Future Research Directions and Emerging Trends
Rational Design of Next-Generation Copper-Tin Oxide Materials with Tunable Properties
The ability to precisely control the properties of copper-tin oxide materials is a cornerstone of future research. The "rational design" approach, which combines computational modeling with experimental synthesis, is emerging as a powerful tool to create next-generation materials with tailored functionalities.
A key strategy in the rational design of CTOs is the manipulation of their composition and structure. For instance, varying the Cu/Sn ratio has been shown to tune the selectivity of electrochemical CO2 reduction, shifting the primary product from formate (B1220265) to carbon monoxide. acs.org Density Functional Theory (DFT) calculations have been instrumental in revealing that the presence of single tin atoms doped into a copper structure, or vice-versa, is critical in reducing the reaction-free energies for these selective conversions. acs.org
Doping with other elements is another promising avenue for tuning the properties of CTOs. The introduction of foreign elements can alter the electronic band structure, improve electrical conductivity, and create defect sites that enhance catalytic activity. mdpi.comrsc.org Computational screening can efficiently predict the effects of different dopants on properties like bandgap, effective mass, and formation energy, guiding experimental efforts. rsc.org
Morphology control at the nanoscale is also a critical aspect of rational design. The fabrication of novel nanostructures, such as the CuO@Cu architecture, allows for the tuning of electrochemical properties. rsc.org Similarly, the synthesis of tin-copper mixed metal oxide nanowires and their subsequent thermal oxidation offers a method to create sensor materials with properties influenced by morphology and surface area. researchgate.net
Table 1: Strategies for Rational Design of Copper-Tin Oxide Materials
| Design Strategy | Targeted Properties | Examples/Research Findings |
|---|---|---|
| Compositional Tuning (Cu/Sn Ratio) | Electrochemical selectivity, band gap | Varying Cu/Sn ratio shifts CO2 reduction products from formate to CO. acs.org Amorphous CuSnO3 has a tunable bandgap of 2.0-2.5 eV. researchgate.net |
| Doping with Foreign Elements | Electrical conductivity, catalytic activity, optical properties | Doping SnO2 with elements like Nb, F, Sb, Ta can improve transparent conducting oxide (TCO) performance. rsc.orgopen.ac.uk |
| Nanostructuring/Morphology Control | Sensor response, electrochemical performance, catalytic activity | CuO@Cu nanostructures exhibit tunable sensing features. rsc.org Tin-copper mixed metal oxide nanowires for chemical vapor sensing. researchgate.net |
| Computational Modeling (e.g., DFT) | Predictive material properties, reaction mechanisms | DFT calculations reveal the role of single-atom doping in CO2 reduction selectivity. acs.org Used to screen dopants for TCO applications. rsc.org |
Advanced In-Operando Characterization Techniques for Mechanistic Elucidation
Understanding the dynamic changes that copper-tin oxide materials undergo during operation is crucial for optimizing their performance and stability. Advanced in-operando characterization techniques, which allow for the real-time study of materials under actual working conditions, are indispensable for gaining mechanistic insights. nanoge.org
The scarcity of in-operando techniques has been a barrier to establishing reliable correlations between the active sites of a catalyst and its activity. acs.org However, recent developments are enabling researchers to probe the catalyst-reactant interface with unprecedented detail. For example, operando Attenuated Total Reflection Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) has been employed to investigate the different active sites on copper and oxide-derived copper surfaces during electrochemical CO reduction by using CO as a probe molecule. acs.org
Other powerful in-operando techniques applicable to the study of CTOs include:
In-situ X-ray Diffraction (XRD): To track changes in the crystal structure and phase composition during processes like charging/discharging in batteries or during catalytic reactions. For instance, it has been used to observe the reduction of Cu2O to metallic Cu during CO2 electroreduction. soton.ac.uk
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical valence states of the catalyst under reaction conditions. soton.ac.ukmdpi.com
Electron Microscopy (SEM/TEM): To visualize morphological and structural transformations of the nanomaterials in real-time. mdpi.comiapchem.org
Raman Spectroscopy: To probe vibrational modes and identify molecular species and crystal phases present on the catalyst surface during a reaction. mdpi.com
Mass Spectrometry: For online analysis of gaseous and liquid products, providing real-time information on reaction selectivity and efficiency. nanoge.org
The integration of these techniques with theoretical modeling will provide a comprehensive understanding of reaction mechanisms, catalyst deactivation pathways, and the structure-property relationships that govern the performance of copper-tin oxide materials. nanoge.org
Integration into Multifunctional Devices and Systems
A significant emerging trend is the integration of copper-tin oxide materials into multifunctional devices and systems. Their versatile properties make them suitable for a range of applications that can be combined into a single, compact platform.
For example, the semiconducting and catalytic properties of CTOs can be harnessed in devices that combine sensing with energy storage or environmental remediation. Nanofibers made from metal oxides like copper oxide and indium-tin oxide have been used to create multifunctional sensing platforms for wearable electronics, capable of monitoring pressure, motion, and various chemical stimuli simultaneously. electropages.com
The integration of CTOs into smart textiles is another exciting frontier. A novel method called "oxidative restructuring" has been developed to grow conductive metal-organic frameworks (MOFs) like Cu3(HHTP)2 directly onto textile substrates from a copper template, creating multifunctional electronic textiles. acs.org
Furthermore, copper-tin oxides are being explored for their potential in hybrid energy devices. For instance, composites of copper tin sulfide (B99878) (a related chalcogenide) with reduced graphene oxide are being developed as high-performance electrodes for supercapacitors, which could be integrated with other electronic components. acs.org The ability to create heterostructures, such as copper oxide nanowires decorated with other materials like gold, titania, or indium tin oxide, opens up possibilities for complex optoelectronic devices with tailored functionalities. osti.gov
Addressing Challenges in Scalability and Cost-Effectiveness for Industrial Applications
For copper-tin oxide materials to transition from the laboratory to widespread industrial use, challenges related to scalable and cost-effective production must be addressed. While copper and tin are earth-abundant elements, the synthesis methods used to create high-performance nanostructured CTOs can be complex and expensive. mdpi.com
Current research is focused on developing synthesis routes that are both scalable and economical. Methods like mechanical milling and microwave-assisted synthesis are being explored as simpler, faster, and more scalable alternatives to traditional techniques like sol-gel or hydrothermal methods. mdpi.comupc.edu For example, a one-pot microwave-assisted solvothermal method has been successfully used to synthesize tin-modified cuprous oxide for CO2 electroreduction, a process noted for its potential for large-scale implementation. mdpi.com
Similarly, electrodeposition is being investigated as a cost-effective and scalable approach for creating CTO-based electrodes for applications like supercapacitors. acs.org The development of synthesis methods that minimize waste, energy consumption, and the use of expensive precursors is a key priority.
Table 2: Comparison of Synthesis Methods for Copper-Tin Oxides
| Synthesis Method | Advantages | Disadvantages | Scalability Potential |
|---|---|---|---|
| Mechanical Milling/Alloying | Simplicity, cost-effective, room temperature operation. upc.edu | Can be time-consuming, potential for contamination from milling media. | High |
| Microwave-Assisted Synthesis | Rapid heating, uniform reaction, fast synthesis time. mdpi.com | Requires specialized equipment, potential for localized overheating. | Moderate to High |
| Electrodeposition | Low cost, good control over film thickness, binder-free electrodes. acs.org | Substrate-dependent, can have complex solution chemistry. | High |
| Sol-Gel Method | Good homogeneity, low processing temperature. upc.eduresearchgate.net | Often involves expensive alkoxide precursors, significant volume shrinkage. | Moderate |
| Hydrothermal/Solvothermal | High crystallinity, good morphology control. upc.eduresearchgate.net | Requires high pressure and temperature, batch processing can be slow. | Moderate |
Future research will likely focus on continuous manufacturing processes and optimizing precursor formulations to reduce costs further. Overcoming these scalability and cost challenges will be critical for the commercial realization of the promising applications of copper-tin oxide materials.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing copper oxotin complexes, and how can experimental design address these?
- Methodological Answer : Synthesis of copper oxotin requires precise stoichiometric control under inert conditions to prevent oxidation. Use Schlenk-line techniques or gloveboxes for handling air-sensitive precursors . Optimize reaction parameters (e.g., temperature, solvent polarity) via Design of Experiments (DOE) to enhance yield. Characterize intermediates using FTIR or UV-Vis spectroscopy to monitor ligand coordination .
- Data Contradiction Note : Discrepancies in reported yields may arise from trace oxygen contamination; validate purity via elemental analysis and X-ray diffraction (XRD) .
Q. How can researchers validate the structural integrity of copper oxotin derivatives post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- Single-crystal XRD for definitive structural confirmation.
- EPR spectroscopy to assess copper’s oxidation state and ligand-field effects.
- Thermogravimetric analysis (TGA) to evaluate thermal stability and solvent retention .
Advanced Research Questions
Q. How do contradictory reports on copper oxotin’s catalytic activity in C–H bond activation arise, and what statistical approaches resolve them?
- Methodological Answer : Contradictions often stem from variations in substrate scope or reaction conditions. Conduct meta-analysis of literature data to identify outliers. Use multivariate regression to isolate factors (e.g., solvent dielectric constant, ligand steric effects) influencing activity. Validate hypotheses via controlled kinetic studies (e.g., Eyring plots) .
- Case Study : A 2024 study resolved discrepancies by correlating turnover frequency (TOF) with copper’s redox potential, measured via cyclic voltammetry .
Q. What advanced computational methods predict copper oxotin’s reactivity in hybrid material systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model ligand-to-metal charge transfer (LMCT) pathways to predict catalytic behavior.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize stability in aqueous/organic matrices .
Q. How can researchers design experiments to probe copper oxotin’s mechanistic role in photocatalytic CO₂ reduction?
- Methodological Answer :
- Transient Absorption Spectroscopy : Track excited-state dynamics to identify rate-limiting steps.
- Isotopic Labeling : Use ¹³CO₂ to trace reaction pathways via GC-MS analysis.
- Operando Raman Spectroscopy : Monitor intermediate species under realistic reaction conditions .
Data Analysis & Reproducibility
Q. What strategies ensure reproducibility in copper oxotin-based catalytic studies?
- Methodological Answer :
- Standardized Protocols : Publish detailed synthetic procedures, including exact molar ratios and purification methods (e.g., column chromatography gradients).
- Open Data : Share raw crystallographic data (CIF files) and spectroscopic traces in repositories like Zenodo .
Q. How should researchers address inconsistencies in spectroscopic data for copper oxotin polymorphs?
- Methodological Answer :
- Multitechnique Validation : Cross-check XRD with pair distribution function (PDF) analysis for amorphous phases.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity in solution phase .
Literature & Experimental Design
Q. What frameworks (e.g., PICOT) structure research questions for copper oxotin’s biomedical applications?
- Methodological Answer : Use the PICOT format:
- P (Population): Cancer cell lines (e.g., HeLa).
- I (Intervention): Copper oxotin exposure at varying concentrations.
- C (Comparison): Cisplatin or other metallodrugs.
- O (Outcome): Apoptosis rates via flow cytometry.
- T (Time): 24/48-hour incubation periods .
Q. How can systematic reviews optimize copper oxotin research gaps identified in existing literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
